CCT-251921
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
8-[2-amino-3-chloro-5-(1-methylindazol-5-yl)pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O/c1-27-16-3-2-13(10-14(16)11-26-27)15-12-25-19(23)17(22)18(15)28-8-5-21(6-9-28)4-7-24-20(21)29/h2-3,10-12H,4-9H2,1H3,(H2,23,25)(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJXPDLMACOGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CN=C(C(=C3N4CCC5(CCNC5=O)CC4)Cl)N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CCT-251921: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT-251921 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Mediator complex-associated kinases, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). Its discovery stemmed from a cell-based screen for inhibitors of the Wnt signaling pathway, leading to the optimization of a precursor compound, CCT251545. Through a structure-based design approach, this compound was developed to exhibit improved pharmacokinetic and pharmaceutical properties, making it a valuable tool for preclinical research. This document provides an in-depth overview of the discovery, mechanism of action, chemical synthesis, and preclinical evaluation of this compound.
Discovery and Rationale
The discovery of this compound was initiated by the identification of CCT251545 from a cell-based screen for inhibitors of the Wnt signaling pathway.[1] Subsequent investigation revealed that the primary targets of this chemical series were the protein kinase paralogs CDK8 and CDK19.[2][3] CDK8 has been identified as a putative oncogene, particularly in colorectal cancer, where its expression is correlated with the activation of β-catenin.[3]
This compound (also referred to as compound 109 in some literature) was the result of a medicinal chemistry optimization program aimed at improving the metabolic stability and aqueous solubility of the initial hit, CCT251545, to facilitate in vivo studies.[2] The optimization process utilized a structure-based design approach, leveraging X-ray crystallography of the precursor compound in complex with CDK8/cyclin C. This allowed for the design of a 3,4,5-trisubstituted-2-aminopyridine series with an optimal balance of in vitro potency, pharmacokinetic properties, and pharmaceutical characteristics suitable for preclinical development.[1]
Mechanism of Action
This compound functions as a potent inhibitor of the kinase activity of both CDK8 and CDK19.[1] These kinases are components of the Mediator complex, a large multi-protein assembly that regulates the function of RNA polymerase II, thereby controlling gene transcription.[4] By inhibiting CDK8 and CDK19, this compound modulates multiple signaling pathways implicated in oncogenesis.
One of the key pathways affected is the Wnt signaling pathway. This compound has been shown to potently inhibit Wnt-dependent signaling in various human cancer cell lines, including those with mutations in APC or β-catenin.[1][5]
Furthermore, this compound treatment leads to the inhibition of STAT1 phosphorylation at serine 727 (STAT1SER727). This phosphorylation event has been established as a pharmacodynamic biomarker for CDK8 inhibition both in vitro and in vivo.[1][3] However, some studies suggest that STAT1 S727 phosphorylation can also be induced by other stimuli in a CDK8/19-independent manner, warranting careful interpretation in different contexts.[6]
Figure 1: Simplified signaling pathway showing the inhibitory action of this compound.
Quantitative Data
Table 1: In Vitro Biochemical and Cellular Activity
| Target/Assay | IC50 (nM) | Cell Line | Notes |
| CDK8 | 2.3 - 7.2 | - | Potent enzymatic inhibition.[1][5] |
| CDK19 | 2.6 - 6.0 | - | Equipotent affinity to CDK8.[1] |
| 7dF3 Reporter Assay | 5.0 ± 2.0 | HEK293 | Measures Wnt-dependent signaling.[1] |
| LS174T Reporter Assay | 23 ± 11 | LS174T | Measures constitutive β-catenin mutation-driven Wnt activity.[1][5] |
Table 2: Selectivity Profile
| Assay Panel | Concentration | Activity |
| 55 Receptors & Ion Channels | 1 µM | Minimal activity observed.[5] |
| 279 Kinases | 1 µM | Minimal activity observed.[5] |
| Cytochrome P450 (CYPs) | - | Weak inhibition observed.[5] |
Table 3: In Vivo Efficacy in Xenograft Model
| Animal Model | Treatment | Duration | Outcome |
| SW620 (human colorectal carcinoma) xenograft in NCr athymic mice | 30 mg/kg, oral, once daily | 15 days | 54.2% reduction in tumor weight.[1][5] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against CDK8 and CDK19 was likely determined using a FRET-based Lanthascreen binding competition assay or a similar biochemical assay format. A typical protocol involves:
-
Recombinant CDK8/Cyclin C or CDK19/Cyclin C enzyme is incubated with a fluorescently labeled ATP-competitive tracer.
-
Serial dilutions of this compound are added to the enzyme/tracer mixture.
-
The reaction is initiated by the addition of ATP.
-
After incubation, the displacement of the tracer by the inhibitor is measured by detecting the change in the FRET signal.
-
IC50 values are calculated from the dose-response curves.
Cell-Based WNT Signaling Assay (LS174T Reporter)
The effect of this compound on the Wnt pathway was assessed in human colorectal carcinoma cells (e.g., LS174T) that harbor a reporter for constitutive β-catenin-driven activity.
-
LS174T cells, stably expressing a TCF-responsive luciferase reporter construct, are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of this compound or vehicle control (DMSO).
-
After an incubation period (e.g., 24-48 hours), cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Xenograft Study
The anti-tumor efficacy of this compound was evaluated in a human tumor xenograft model.
-
Cell Implantation: SW620 human colorectal carcinoma cells are implanted subcutaneously into the flank of female NCr athymic mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment: Mice are randomized into treatment and vehicle control groups. This compound is administered orally (e.g., at 30 mg/kg, once daily).
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period (e.g., 15 days), tumors are excised and weighed.
-
Pharmacodynamic Biomarker Analysis: Tumor samples can be collected at specific time points after the last dose to measure the inhibition of STAT1SER727 phosphorylation via methods like immunohistochemistry or Western blotting.[1]
Figure 2: Experimental workflow for the discovery and evaluation of this compound.
Chemical Synthesis
The synthesis of this compound is based on the construction of a 3,4,5-trisubstituted-2-aminopyridine core. The key steps involve sequential Suzuki-Miyaura cross-coupling reactions to introduce the aryl and heteroaryl substituents at the C3 and C5 positions of the pyridine ring, followed by a nucleophilic aromatic substitution (SNAr) to install the spirocyclic diamine moiety at the C4 position.
The general synthetic route is outlined below:
-
First Suzuki Coupling: A di-halogenated pyridine starting material undergoes a selective Suzuki coupling at one position to introduce the first aryl group.
-
Second Suzuki Coupling: The remaining halogen on the pyridine ring is then subjected to a second Suzuki coupling with a different boronic acid or ester to install the second aryl/heteroaryl group.
-
Nucleophilic Aromatic Substitution (SNAr): The intermediate from the coupling steps, which typically contains a leaving group (e.g., chlorine) at the C4 position, is reacted with the appropriate spirocyclic diamine under basic conditions to yield the final product, this compound.
Figure 3: Logical flow of the chemical synthesis of this compound.
Conclusion
This compound is a well-characterized, potent, and selective dual inhibitor of CDK8 and CDK19. Its discovery through a targeted medicinal chemistry effort has provided the research community with a valuable chemical probe to investigate the biological roles of Mediator kinases and their therapeutic potential, particularly in the context of Wnt-driven cancers. The favorable oral bioavailability and demonstrated in vivo efficacy in preclinical models underscore its significance as a lead compound for further drug development. However, reports of potential off-target effects and associated toxicities at high doses highlight the need for careful dose selection and further investigation into its selectivity profile in more complex biological systems.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of selective CDK8/19 dual inhibitors: Discovery of 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
CCT-251921: A Deep Dive into its Mechanism of Action on CDK8 and CDK19
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CCT-251921 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Mediator complex-associated kinases, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activity, the experimental protocols used for its characterization, and its impact on relevant signaling pathways. The information presented is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction to CDK8 and CDK19
CDK8 and its paralog CDK19 are components of the Mediator complex, a crucial transcriptional co-regulator in eukaryotic cells.[3][4] Unlike other CDKs involved in cell cycle progression, CDK8 and CDK19 act as transcriptional kinases, modulating the expression of genes involved in various cellular processes, including proliferation, differentiation, and signal transduction.[3][4] Dysregulation of CDK8 and CDK19 activity has been implicated in the pathogenesis of several diseases, most notably in various forms of cancer, including colorectal cancer.[1][2] This has positioned them as attractive targets for therapeutic intervention.
Biochemical Profile of this compound
This compound demonstrates potent and equipotent inhibitory activity against both CDK8 and CDK19. The inhibitor's high affinity and selectivity are key attributes that have driven its preclinical development.
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) |
| CDK8 | 2.3[2][5][6] |
| CDK19 | 2.6[2][5] |
Cellular Activity and Mechanism of Action
This compound effectively inhibits signaling pathways that are dependent on CDK8/19 activity in various cancer cell lines. A primary pathway modulated by this compound is the WNT signaling pathway, which is frequently hyperactivated in colorectal cancers.
Inhibition of WNT Signaling
This compound has been shown to potently inhibit basal WNT pathway activity in human cancer cell lines with constitutive activation of this pathway, such as LS174T (β-catenin mutant) and SW480 (APC mutant).[1][5]
Table 2: Cellular Activity of this compound in WNT-Driven Cancer Cell Lines
| Cell Line | Genetic Background | Pathway Readout |
| LS174T | β-catenin mutant | Basal WNT pathway activity[1][5] |
| SW480 | APC mutant | Basal WNT pathway activity[1][5] |
| Colo205 | APC mutant | Basal WNT pathway activity[1][5] |
| PA-1 | WNT ligand-dependent | Basal WNT pathway activity[1][5] |
Modulation of STAT1 Phosphorylation
A key pharmacodynamic biomarker for CDK8 inhibition is the phosphorylation of STAT1 on serine 727 (STAT1SER727).[1] Treatment with this compound leads to a reduction in STAT1SER727 phosphorylation, demonstrating target engagement in both cellular and in vivo models.[1] However, it is important to note that STAT1SER727 phosphorylation can also be induced by various cytokines and stress stimuli in a CDK8/19-independent manner, suggesting it may not always be a reliable marker of CDK8/19 activity.[3][4]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound on the WNT and STAT1 signaling pathways.
Caption: this compound inhibits CDK8/19, thereby modulating WNT and STAT1 signaling pathways.
Experimental Protocols
The characterization of this compound involved a series of robust biochemical and cellular assays.
In Vitro Biochemical Kinase Assay (Lanthascreen™ Binding Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK8 and CDK19 in a purified system.
-
Principle: A FRET-based competition binding assay is used. A dye-labeled ATP competitive tracer acts as a FRET acceptor upon binding to a His-tagged CDK8/CycC or CDK19/CycC complex. A streptavidin-Eu-chelate bound to a biotinylated anti-His antibody serves as the FRET donor. When an inhibitor competes with the tracer for binding to the kinase, the FRET signal is reduced.[1]
-
Methodology:
-
Reagent Preparation: Recombinant His-tagged CDK8/CycC or CDK19/CycC, a fluorescently labeled ATP-competitive tracer, and streptavidin-Eu-chelate with biotinylated anti-His antibody are prepared in assay buffer. This compound is serially diluted.
-
Kinase Reaction: The enzyme, tracer, and inhibitor are combined in a microplate.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Detection: The FRET signal is measured using a suitable plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular WNT Pathway Reporter Assay
This assay assesses the inhibitory effect of this compound on the WNT signaling pathway in a cellular context.
-
Principle: Cancer cell lines with a constitutively active WNT pathway (e.g., LS174T) are engineered to express a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive promoter. Inhibition of the WNT pathway by this compound leads to a decrease in reporter gene expression.
-
Methodology:
-
Cell Culture: WNT-dependent cancer cell lines are cultured under standard conditions.
-
Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: Cells are incubated for a sufficient period to allow for changes in reporter gene expression.
-
Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme is measured.
-
Data Analysis: The results are normalized to a control, and IC50 values are determined.
-
Western Blot Analysis for STAT1 Phosphorylation
This method is used to measure the levels of phosphorylated STAT1 as a pharmacodynamic marker of CDK8/19 inhibition.
-
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. The levels of phosphorylated STAT1 (Ser727) are compared between untreated and this compound-treated cells.
-
Methodology:
-
Cell Culture and Treatment: A relevant cell line is treated with this compound for a specified time.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phospho-STAT1 (Ser727) and total STAT1, followed by incubation with secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the phospho-STAT1 band is normalized to the total STAT1 band.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing a CDK8/19 inhibitor like this compound.
Caption: A generalized workflow for the preclinical characterization of a CDK8/19 inhibitor.
In Vivo Efficacy
In preclinical studies, this compound has demonstrated oral bioavailability and anti-tumor activity. In an APC-mutant SW620 human colorectal carcinoma xenograft model, oral administration of this compound resulted in a significant reduction in tumor weight.[1] This anti-tumor effect was accompanied by sustained inhibition of STAT1SER727 phosphorylation in the tumors, confirming in vivo target engagement.[1]
Selectivity and Off-Target Considerations
While this compound is highly selective for CDK8 and CDK19, some studies have raised concerns about potential off-target effects, especially at higher concentrations. Kinome profiling has identified other kinases that can be inhibited by this compound, which could contribute to observed toxicities in some in vivo models.[3][4] These findings highlight the importance of careful dose selection and thorough off-target analysis in the development of CDK8/19 inhibitors.
Conclusion
This compound is a potent and selective dual inhibitor of CDK8 and CDK19 with demonstrated preclinical activity in models of colorectal cancer. Its mechanism of action involves the direct inhibition of CDK8/19 kinase activity, leading to the modulation of key oncogenic signaling pathways such as the WNT pathway. The well-defined biochemical and cellular profiles of this compound, supported by robust experimental data, make it a valuable tool for further investigating the therapeutic potential of targeting the Mediator kinases in cancer and other diseases. Future research should continue to explore its efficacy and safety profile to guide its potential clinical translation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medkoo.com [medkoo.com]
- 3. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CDK | TargetMol [targetmol.com]
The Role of CCT-251921 in the WNT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The WNT signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. CCT-251921 has emerged as a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, key components of the Mediator complex which plays a crucial role in regulating gene transcription. While not a direct inhibitor of the core WNT pathway components, this compound exerts its influence by modulating the transcriptional activity of β-catenin, the central effector of canonical WNT signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to WNT Signaling and the Role of CDK8
The WNT signaling pathway is a highly conserved cascade that plays a pivotal role in embryonic development, tissue homeostasis, and regeneration. The canonical WNT pathway is initiated by the binding of a WNT ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This event leads to the inhibition of a "destruction complex," which normally targets β-catenin for proteasomal degradation. The subsequent accumulation and nuclear translocation of β-catenin allow it to act as a transcriptional co-activator, driving the expression of WNT target genes involved in cell proliferation, survival, and differentiation. Dysregulation of this pathway, often through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, is a major driver of various cancers, particularly colorectal cancer.
CDK8, along with its paralog CDK19, is a subunit of the Mediator complex, a large multiprotein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. The Mediator complex is essential for the regulation of transcription. CDK8 has been identified as a positive regulator of β-catenin-driven transcription. In colorectal cancers where CDK8 is often amplified and overexpressed, it enhances the transcriptional activity of β-catenin, promoting tumor growth. Therefore, inhibiting CDK8 presents a promising therapeutic strategy to counteract aberrant WNT signaling in cancer.
This compound: A Potent and Selective CDK8/19 Inhibitor
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of CDK8 and CDK19. It was identified through a cell-based screen for inhibitors of the WNT pathway. Its mechanism of action is the direct inhibition of the kinase activity of CDK8 and CDK19, which in turn modulates the transcription of WNT target genes.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| CDK8 | 2.3 | Biochemical Kinase Assay |
| CDK19 | 2.6 | Biochemical Kinase Assay |
Table 2: Cellular Activity of this compound in WNT Pathway-Driven Cancer Cell Lines
| Cell Line | Genetic Background | Assay Type | Endpoint |
| LS174T | β-catenin mutant | WNT Reporter Assay | Inhibition of basal WNT pathway activity |
| SW480 | APC mutant | WNT Reporter Assay | Inhibition of basal WNT pathway activity |
| Colo205 | APC mutant | WNT Reporter Assay | Inhibition of basal WNT pathway activity |
| PA-1 | WNT ligand-dependent | WNT Reporter Assay | Inhibition of basal WNT pathway activity |
Table 3: In Vivo Efficacy of this compound in a Colorectal Carcinoma Xenograft Model
| Animal Model | Tumor Type | Treatment | % Tumor Weight Reduction (Day 15) |
| Female NCr athymic mice | SW620 (APC mutant) human colorectal carcinoma xenograft | 30 mg/kg, once daily, oral | 54.2% |
Table 4: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Route of Administration |
| Cmax | Not explicitly stated | Oral |
| Tmax | Not explicitly stated | Oral |
| AUC | Not explicitly stated | Oral |
| Bioavailability | Orally bioavailable | Oral |
Note: While specific pharmacokinetic parameter values were not found in the provided search results, the compound is described as having an improved oral pharmacokinetic profile suitable for in vivo studies.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical WNT signaling pathway and the role of the Mediator complex with CDK8, highlighting the point of intervention for this compound.
Caption: this compound inhibits CDK8/19 within the Mediator complex, modulating WNT target gene transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK8 and CDK19.
Materials:
-
Recombinant human CDK8/Cyclin C and CDK19/Cyclin C enzymes
-
ATP
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal according to the specific assay format (e.g., by adding a detection reagent for an ADP-Glo assay).
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based WNT Reporter Assay (TOP/FOPflash Assay)
Objective: To assess the effect of this compound on β-catenin-mediated transcriptional activity in cancer cell lines.
Materials:
-
WNT-responsive cancer cell lines (e.g., LS174T, SW480)
-
TOPflash (containing TCF/LEF binding sites) and FOPflash (mutated binding sites, negative control) luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Cell culture medium and supplements
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 25,000 cells/well and incubate overnight.
-
Co-transfect the cells with TOPflash or FOPflash and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase readings to the Renilla luciferase readings.
-
Calculate the ratio of TOPflash to FOPflash activity to determine the specific WNT pathway inhibition.
In Vivo Colorectal Carcinoma Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of colorectal cancer.
Materials:
-
Female NCr athymic mice (6-8 weeks old)
-
SW620 human colorectal carcinoma cells
-
Matrigel
-
This compound
-
Vehicle for oral administration (e.g., 0.5% (w/v) hydroxypropyl methylcellulose, 0.1% (v/v) Tween-80 in water)
-
Calipers
-
Analytical balance
Procedure:
-
Subcutaneously implant SW620 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=10-12 mice per group).
-
Administer this compound (e.g., 30 mg/kg) or vehicle orally once daily.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (length × width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined treatment period (e.g., 15 days), euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the percentage of tumor growth inhibition compared to the vehicle-treated group.
The following diagram illustrates a typical workflow for an in vivo xenograft study.
Caption: A typical workflow for assessing the in vivo efficacy of this compound in a xenograft model.
Pharmacodynamic Biomarker Analysis (pSTAT1-Ser727 Western Blot)
Objective: To confirm target engagement of this compound in vivo by measuring the phosphorylation of STAT1 at Serine 727, a downstream substrate of CDK8.
Materials:
-
Tumor tissue from the xenograft study
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize tumor tissues in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT1 for loading control.
-
Quantify the band intensities to determine the level of pSTAT1 inhibition.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that targets the WNT signaling pathway indirectly through the potent and selective inhibition of CDK8 and CDK19. Its ability to modulate the transcriptional output of the β-catenin pathway has been demonstrated in various preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of CDK8/19 inhibition in WNT-driven cancers. Further investigation into its clinical efficacy and safety profile is warranted.
CCT-251921: A Technical Guide to a Potent and Selective Chemical Probe for the Mediator Complex Kinases CDK8 and CDK19
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mediator complex is a crucial multi-subunit protein assembly that acts as a central integrator of transcriptional regulation in eukaryotes. It bridges DNA-binding transcription factors and RNA polymerase II, thereby controlling gene expression in a multitude of cellular processes. A key regulatory component of the Mediator complex is the kinase module, which includes the cyclin-dependent kinases CDK8 and its paralog CDK19. These kinases have been implicated in various diseases, most notably in cancer, where they can function as oncogenes. The development of selective chemical probes to interrogate the function of CDK8 and CDK19 is therefore of significant interest for both basic research and therapeutic discovery.
This technical guide provides an in-depth overview of CCT-251921, a potent, selective, and orally bioavailable small-molecule inhibitor of CDK8 and CDK19. This compound serves as a valuable chemical probe to elucidate the biological roles of the Mediator kinase module and to explore its therapeutic potential. This document details the biochemical and cellular activity of this compound, provides comprehensive experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of the kinase activity of both CDK8 and its close paralog, CDK19.[1][2][3] These kinases are components of the Mediator complex's kinase module, which can reversibly associate with the core Mediator complex to regulate transcription. By inhibiting CDK8 and CDK19, this compound modulates the phosphorylation of various downstream targets, including transcription factors such as STAT1, and components of signaling pathways like the Wnt/β-catenin pathway.[2][3] This inhibition ultimately leads to changes in gene expression and can affect cellular processes such as proliferation and differentiation.
dot
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CDK8/19.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: Biochemical Activity of this compound
| Target | Assay Format | IC50 (nM) | Reference |
| CDK8 | LanthaScreen Binding Assay | 2.3 | [1][2] |
| CDK19 | LanthaScreen Binding Assay | 2.6 | [1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) | Reference |
| LS174T (β-catenin mutant) | WNT Pathway Reporter | Potent Inhibition | [2][3] |
| SW480 (APC mutant) | WNT Pathway Reporter | Potent Inhibition | [2][3] |
| Colo205 (APC mutant) | WNT Pathway Reporter | Potent Inhibition | [2][3] |
| PA-1 (WNT ligand-dependent) | WNT Pathway Reporter | Potent Inhibition | [2][3] |
| SW620 | pSTAT1 (Ser727) Inhibition | 9 | [4] |
Table 3: In Vivo Efficacy of this compound
| Tumor Model | Dosing | Endpoint | Result | Reference |
| SW620 human colorectal carcinoma xenograft | 30 mg/kg, oral, once daily for 15 days | Tumor weight reduction | 54.2% | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
CDK8/CDK19 LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
-
Principle: A europium (Eu)-labeled anti-tag antibody binds to the His-tagged CDK8/cyclin C complex, serving as the FRET donor. A dye-labeled ATP competitive tracer acts as the FRET acceptor upon binding to the kinase. Inhibition of tracer binding by this compound leads to a decrease in the FRET signal.
-
Materials:
-
Recombinant His-tagged CDK8/cyclin C or CDK19/cyclin C
-
LanthaScreen® Eu-anti-His Antibody
-
Kinase Tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serially diluted)
-
384-well microplate
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare a 3X solution of this compound at various concentrations in kinase buffer.
-
Prepare a 3X mixture of the kinase and the Eu-anti-His antibody in kinase buffer.
-
Prepare a 3X solution of the kinase tracer in kinase buffer.
-
In a 384-well plate, add 5 µL of the this compound solution.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer solution.
-
Incubate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at 615 nm and 665 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
-
dot
References
Investigating Transcriptional Regulation with CCT-251921: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT-251921 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1] These kinases are key components of the Mediator complex, a crucial regulator of gene transcription. Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of various cancers, particularly those driven by aberrant Wnt/β-catenin signaling. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, detailed experimental protocols for its investigation, and a summary of its effects on key signaling pathways involved in transcriptional regulation.
Core Mechanism of Action: Inhibition of CDK8/19
This compound exerts its effects by directly inhibiting the kinase activity of CDK8 and CDK19. It demonstrates high potency with IC50 values of 2.3 nM for CDK8 and 2.6 nM for CDK19.[1] By inhibiting these kinases, this compound modulates the phosphorylation of their downstream substrates, leading to alterations in gene expression programs that are critical for cancer cell proliferation and survival.
Key Signaling Pathways Modulated by this compound
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a fundamental regulator of cell proliferation, differentiation, and survival. In many cancers, particularly colorectal cancer, this pathway is constitutively active due to mutations in components like APC or β-catenin. This compound has been shown to potently inhibit Wnt pathway activity in various cancer cell lines.[1]
STAT1 Signaling
Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of interferon (IFN) signaling and plays a role in cell proliferation, apoptosis, and immune responses. Phosphorylation of STAT1 at Serine 727 (Ser727) is a crucial step for its full transcriptional activity. This compound has been demonstrated to inhibit the phosphorylation of STAT1 at Ser727, providing a valuable pharmacodynamic biomarker for assessing its target engagement in vivo.[1]
Potential Crosstalk with YAP/TAZ Signaling
The Hippo signaling pathway and its downstream effectors, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), are critical regulators of organ size, cell proliferation, and tumorigenesis. While direct studies on the effect of this compound on the YAP/TAZ pathway are limited, there is emerging evidence of crosstalk between CDK8 and YAP. Notably, CDK8 has been reported to phosphorylate YAP at Serine 128, leading to increased YAP activity.[2] This suggests a potential, albeit currently unconfirmed, mechanism by which this compound could indirectly modulate YAP/TAZ signaling. Furthermore, extensive crosstalk between the Wnt/β-catenin and Hippo/YAP pathways has been documented, providing another potential avenue for indirect regulation by this compound.[3][4] Further research is warranted to fully elucidate the relationship between this compound and the YAP/TAZ pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Biochemical and Cellular Potency of this compound
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| CDK8 | Biochemical Assay | IC50 | 2.3 nM | [1] |
| CDK19 | Biochemical Assay | IC50 | 2.6 nM | [1] |
| COLO 205 | Wnt Pathway Reporter | IC50 | 15 nM | [1] |
| LS174T | Wnt Pathway Reporter | IC50 | 33 nM | [1] |
| SW480 | Wnt Pathway Reporter | IC50 | 22 nM | [1] |
| PA-1 | Wnt Pathway Reporter | IC50 | 64 nM | [1] |
| MV4-11 | Growth Inhibition | GI50 | 0.05 µM | [1] |
Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |
| SW620 (APC-mutant) human colorectal carcinoma xenograft | This compound | 30 mg/kg, oral, daily | 15 days | 54.2% reduction in tumor weight | [1] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against CDK8/19.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Serially dilute the this compound stock solution in assay buffer to create a range of concentrations.
-
Prepare a solution of recombinant human CDK8/Cyclin C or CDK19/Cyclin C enzyme in assay buffer.
-
Prepare a solution of a suitable peptide substrate (e.g., a generic kinase substrate or a specific STAT1-derived peptide) and ATP in assay buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the reaction for a specific time (e.g., 60-120 minutes) at 30°C or room temperature.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.
-
Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.
-
Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot Analysis of STAT1 Phosphorylation
This protocol outlines the steps to assess the effect of this compound on STAT1 phosphorylation in cultured cells.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., SW620, HCT116) in complete growth medium and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-6 hours).
-
Optionally, stimulate the cells with a cytokine like IFNγ to induce STAT1 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with a primary antibody against total STAT1 and/or a loading control protein like β-actin or GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT1 signal to the total STAT1 or loading control signal.
-
Compare the normalized signal in this compound-treated samples to the vehicle control to determine the extent of inhibition.
-
Wnt Reporter Assay
This protocol describes a method to measure the effect of this compound on Wnt/β-catenin signaling activity using a luciferase reporter construct.
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T, or a colorectal cancer cell line) in a multi-well plate.
-
Co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).
-
Allow the cells to recover and express the reporters for 24-48 hours.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound or DMSO (vehicle control).
-
If the cell line does not have constitutively active Wnt signaling, stimulate the pathway with a Wnt ligand (e.g., Wnt3a conditioned media) or a GSK3β inhibitor (e.g., CHIR99021).
-
-
Luciferase Assay:
-
After the desired treatment duration (e.g., 24 hours), lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.
-
Calculate the fold change in reporter activity in treated cells relative to the vehicle control.
-
Determine the IC50 value of this compound for Wnt pathway inhibition.
-
In Vivo Xenograft Efficacy Study
This protocol provides a general outline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal procedures must be approved by and conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., SW620) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor growth.
-
-
Treatment Initiation:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally at the desired dose and schedule (e.g., 30 mg/kg, daily).
-
Administer the vehicle control to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Termination and Analysis:
-
At the end of the study (e.g., after 15 days or when tumors in the control group reach a pre-defined size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Optionally, collect tumor and plasma samples for pharmacokinetic and pharmacodynamic (e.g., pSTAT1) analysis.
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.
-
Conclusion
This compound is a valuable tool for investigating the role of CDK8 and CDK19 in transcriptional regulation and cancer biology. Its potent and selective inhibition of these kinases leads to the modulation of key oncogenic signaling pathways, most notably the Wnt/β-catenin pathway. The inhibition of STAT1 phosphorylation serves as a reliable biomarker of its activity. While its direct effects on the YAP/TAZ pathway require further investigation, the known crosstalk between Wnt and Hippo signaling suggests a potential for indirect regulation. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and to deepen our understanding of the complex interplay of signaling pathways in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Hippo-Independent Regulation of Yki/Yap/Taz: A Non-canonical View [frontiersin.org]
- 3. YAP/TAZ-associated cell signaling – at the crossroads of cancer and neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YAP/TAZ upstream signals and downstream responses - PMC [pmc.ncbi.nlm.nih.gov]
CCT-251921: A Technical Guide to its Application in Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical CDK8/19 inhibitor, CCT-251921, and its applications in colorectal cancer (CRC) research. This document details the mechanism of action, quantitative data from key experiments, and detailed experimental protocols to facilitate further investigation into this compound's therapeutic potential.
Introduction
Colorectal cancer is a leading cause of cancer-related mortality worldwide, with aberrant Wnt/β-catenin signaling being a critical driver in the majority of cases. Cyclin-dependent kinase 8 (CDK8) and its paralog CDK19 are components of the Mediator complex, which plays a crucial role in regulating transcription. In colorectal cancer, CDK8 is frequently overexpressed and has been identified as an oncogene that enhances β-catenin-driven transcription. This compound is a potent and selective small molecule inhibitor of both CDK8 and CDK19, developed for preclinical research to explore the therapeutic potential of targeting these kinases in oncology.
Mechanism of Action: Modulation of the Wnt/β-catenin Signaling Pathway
This compound exerts its anti-cancer effects in colorectal cancer primarily through the inhibition of CDK8 and CDK19, which leads to the modulation of the canonical Wnt/β-catenin signaling pathway. In colorectal cancer cells with hyperactive Wnt signaling (often due to mutations in APC or CTNNB1), CDK8 acts as a positive regulator of β-catenin's transcriptional activity.
The inhibition of CDK8/19 by this compound has been shown to decrease the expression of a subset of β-catenin target genes that are critical for cell proliferation and survival, such as MYC and AXIN2. This targeted suppression of oncogenic gene expression underlies the anti-proliferative effects of this compound in colorectal cancer models.
Quantitative Data
The following tables summarize the key quantitative data for this compound in colorectal cancer models.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Target | IC50 | Reference |
| CDK8 Binding Assay | - | CDK8 | 4.9 nM | [1] |
| WNT Pathway Reporter Assay | LS174T (β-catenin mutant) | WNT Pathway | Potent Inhibition | [2] |
| WNT Pathway Reporter Assay | SW480 (APC mutant) | WNT Pathway | Potent Inhibition | [2] |
| WNT Pathway Reporter Assay | Colo205 (APC mutant) | WNT Pathway | Potent Inhibition | [2] |
Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| Nude Mice | SW620 | This compound (42 mg/kg, oral) | Daily for 14-20 days | Antiproliferative activity | [3][4] |
| Nude Mice | SW620 | This compound (30 mg/kg, oral) | Single dose | Maintained inhibition of STAT1SER727 phosphorylation for ~10 hours | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of this compound in colorectal cancer research.
In Vivo Colorectal Cancer Xenograft Study
This protocol outlines the procedure for assessing the in vivo anti-tumor activity of this compound in a subcutaneous SW620 xenograft model.
Materials:
-
SW620 human colorectal adenocarcinoma cells
-
Growth medium (e.g., DMEM with 10% FBS)
-
6-8 week old female athymic nude mice
-
This compound
-
Vehicle control (e.g., 0.5% (w/v) hydroxypropyl methylcellulose, 0.1% (v/v) Tween 80 in water)
-
Calipers
-
Surgical tools for tumor collection
Procedure:
-
Cell Culture: Culture SW620 cells in appropriate growth medium to ~80% confluency.
-
Cell Implantation: Harvest cells and resuspend in sterile PBS at a concentration of 5 x 107 cells/mL. Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2)/2.
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm3, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Dosing: Prepare a formulation of this compound in the vehicle at the desired concentration. Administer this compound (e.g., 42 mg/kg) or vehicle control orally once daily for the duration of the study (e.g., 14-20 days).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the treatment period.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tumors can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for pSTAT1SER727) or fixed for immunohistochemistry.
Colony Formation Assay
This assay assesses the ability of single colorectal cancer cells to proliferate and form colonies following treatment with this compound.
Materials:
-
Colorectal cancer cell lines (e.g., SW620, HCT116)
-
Growth medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining:
-
Wash the wells gently with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Quantification: Count the number of colonies (typically >50 cells) in each well. The surviving fraction can be calculated by normalizing the number of colonies in the treated wells to the number of colonies in the vehicle control wells.
WNT/β-catenin Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway using a luciferase reporter system.
Materials:
-
Colorectal cancer cell line with a stably integrated TCF/LEF-responsive luciferase reporter (e.g., LS174T-TCF/LEF-luc)
-
Growth medium
-
This compound
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line into a 96-well plate at a density that will result in ~70-80% confluency on the day of the assay.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a parallel plate treated with a viability reagent like CellTiter-Glo®) to account for any cytotoxic effects of the compound.
Conclusion
This compound is a valuable tool for investigating the role of CDK8 and CDK19 in colorectal cancer. Its ability to modulate the Wnt/β-catenin signaling pathway provides a strong rationale for its continued preclinical evaluation. The data and protocols presented in this guide are intended to support researchers in designing and executing experiments to further elucidate the therapeutic potential of targeting CDK8/19 in colorectal cancer. However, it is important to note that concerns about the on-target toxicity of CDK8/19 inhibitors have been raised, and careful consideration of the therapeutic window is warranted in future studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]
- 3. Mediator Kinase Inhibitor Selectivity and Activity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the mechanism and therapeutic potential of modulators of the human Mediator complex-associated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of CCT-251921: A Deep Dive into a Novel CDK8/19 Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of CCT-251921, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This compound has emerged as a significant investigational agent in oncology, primarily targeting the transcriptional machinery dysregulated in various cancers. This document synthesizes key findings on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the experimental methodologies employed in its preclinical evaluation.
Core Concepts: Targeting Transcriptional Addiction in Cancer
CDK8 and CDK19 are key components of the Mediator complex's kinase module, which plays a pivotal role in regulating gene transcription by RNA Polymerase II. In several cancers, including colorectal cancer and acute myeloid leukemia (AML), malignant cells exhibit a dependency on specific transcriptional programs for their growth and survival. By inhibiting CDK8 and CDK19, this compound effectively disrupts these oncogenic transcriptional programs, leading to anti-tumor effects.
One of the primary pathways modulated by this compound is the WNT/β-catenin signaling pathway, a critical driver in many cancers, particularly colorectal cancer.[1][2] CDK8 has been identified as a positive regulator of β-catenin-driven transcription. This compound's inhibitory action on CDK8/19 leads to the downregulation of WNT target genes, thereby suppressing tumor growth.[1][2]
Furthermore, the phosphorylation of STAT1 at serine 727 (STAT1SER727) has been established as a reliable pharmacodynamic biomarker for assessing the in vivo target engagement of this compound.[1][3] Inhibition of CDK8/19 by this compound leads to a measurable reduction in STAT1SER727 phosphorylation in tumor tissues.[3]
Quantitative Data Summary
The preclinical development of this compound has generated a wealth of quantitative data, which is summarized in the tables below for ease of reference and comparison.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity Profile |
| CDK8 | Biochemical Assay | 2.3[1][3] | Equipotent against CDK19.[4] Minimal activity against a panel of 279 other kinases at 1 µM.[1][3] |
| WNT Pathway | Cell-Based Reporter Assay (LS174T) | - | Potent inhibition of basal WNT pathway activity.[1][3] |
| WNT Pathway | Cell-Based Reporter Assay (SW480) | - | Potent inhibition of basal WNT pathway activity.[3] |
| WNT Pathway | Cell-Based Reporter Assay (Colo205) | - | Potent inhibition of basal WNT pathway activity.[1][3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Schedule | Efficacy Readout | Result |
| Colorectal Cancer | SW620 (APC-mutant) | 30 mg/kg, oral, once daily for 15 days | Tumor Weight Reduction | 54.2% reduction at day 15.[3][4] |
| Acute Myeloid Leukemia | - | - | Antiproliferative Activity | Efficacy demonstrated.[2] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Dose | Time Point | Plasma Concentration (µM) |
| 30 mg/kg/day | 1 hour | 14.1[5] |
| 30 mg/kg/day | 2 hours | 6.9[5] |
| 30 mg/kg/day | 6 hours | 0.8[5] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound Action
Caption: this compound inhibits CDK8/19, impacting WNT/β-catenin and STAT1 signaling pathways.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing this compound efficacy in a xenograft model.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK8.
-
Method: A biochemical assay, such as a radiometric filter binding assay or a fluorescence-based assay (e.g., LanthaScreen®), is utilized.
-
Procedure:
-
Recombinant human CDK8/Cyclin C enzyme is incubated with a peptide substrate and ATP.
-
This compound is added in a range of concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based WNT Pathway Reporter Assay
-
Objective: To assess the functional inhibition of the WNT signaling pathway by this compound in cancer cells.
-
Cell Lines: LS174T, SW480, or Colo205 human colorectal carcinoma cells, which have constitutively active WNT signaling.[1][3]
-
Method: A luciferase reporter assay is commonly used, where the luciferase gene is under the control of a TCF/LEF responsive promoter.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a serial dilution of this compound for a defined period (e.g., 24-72 hours).
-
Luciferase activity is measured using a luminometer.
-
Cell viability is often assessed in parallel (e.g., using CellTiter-Glo®) to control for cytotoxicity.
-
The inhibition of WNT signaling is determined by the reduction in luciferase signal.
-
In Vivo Colorectal Cancer Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a human colorectal cancer xenograft model.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are used.
-
Procedure:
-
SW620 human colorectal cancer cells are harvested and suspended in a suitable medium (e.g., Matrigel).
-
The cell suspension is injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is formulated in an appropriate vehicle and administered orally once daily at the specified dose (e.g., 30 mg/kg).[4] The control group receives the vehicle only.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blotting for pSTAT1SER727).
-
Conclusion and Future Directions
The preclinical data for this compound strongly support its development as a targeted therapeutic for cancers dependent on aberrant transcriptional regulation. Its high potency, selectivity, and oral bioavailability, coupled with demonstrated in vivo efficacy in relevant cancer models, underscore its clinical potential. The modulation of the WNT pathway and the utility of pSTAT1SER727 as a pharmacodynamic biomarker provide clear mechanisms and tools for its clinical translation.
Further preclinical investigations could explore the efficacy of this compound in a broader range of cancer models, including other solid tumors and hematological malignancies with evidence of CDK8/19 pathway activation. Combination studies with other targeted agents or standard-of-care chemotherapies may also reveal synergistic anti-tumor effects and strategies to overcome potential resistance mechanisms. The robust preclinical package for this compound provides a solid foundation for its continued investigation in clinical trials.
References
- 1. This compound | CDK | TargetMol [targetmol.com]
- 2. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
CCT-251921: A Deep Dive into its Impact on Tumor Cell Gene Expression
For Immediate Release
This technical guide provides an in-depth analysis of the effects of CCT-251921, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), on gene expression in tumor cells. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and drug discovery.
Executive Summary
This compound is a small molecule inhibitor that has demonstrated significant activity in modulating gene expression programs critical for tumor cell survival and proliferation. As a highly selective inhibitor of the Mediator complex-associated kinases CDK8 and CDK19, this compound primarily exerts its effects through the Wnt/β-catenin signaling pathway. This guide summarizes the key findings from preclinical studies, detailing the compound's impact on Wnt target gene expression, and provides comprehensive experimental protocols and visual representations of the underlying molecular mechanisms.
Mechanism of Action: Targeting the Wnt/β-catenin Pathway
This compound functions as a potent inhibitor of CDK8 and CDK19, key components of the Mediator complex that regulates transcription.[1] In many cancers, particularly colorectal cancer, the Wnt/β-catenin signaling pathway is constitutively active, leading to aberrant expression of genes that drive cell proliferation and survival.[1] this compound and its close analogs have been shown to alter the expression of genes regulated by the Wnt pathway.[1]
The inhibition of CDK8/19 by this compound leads to a downstream modulation of this critical oncogenic pathway. A key biomarker of CDK8 kinase activity, the phosphorylation of STAT1 at serine 727 (STAT1SER727), is potently inhibited by this compound and its analogs.[1]
Impact on Gene Expression: Quantitative Analysis
Studies utilizing a close analog of this compound have provided a quantitative look at the changes in gene expression following the inhibition of CDK8/19 in tumor cells. The loss of activated β-catenin, a central event in the Wnt pathway, resulted in the significantly altered expression of 78 genes.[1] Among these, 31 are well-established targets of the Wnt signaling pathway, confirming the mechanism of action of CDK8/19 inhibition.[1]
The table below summarizes a selection of key Wnt target genes whose expression is significantly altered upon treatment with a this compound analog.
| Gene Symbol | Gene Name | Function in Wnt Pathway & Cancer |
| AXIN2 | Axis Inhibition Protein 2 | A negative feedback regulator of the Wnt pathway, often upregulated in cancers with active Wnt signaling. |
| ASCL2 | Achaete-Scute Family BHLH Transcription Factor 2 | A transcription factor crucial for intestinal stem cell identity and colorectal cancer progression. |
| MYC | MYC Proto-Oncogene, BHLH Transcription Factor | A potent oncogene that controls cell proliferation, growth, and apoptosis. |
| LGR5 | Leucine-Rich Repeat Containing G Protein-Coupled Receptor 5 | A marker of adult stem cells in various tissues and often overexpressed in cancers with Wnt pathway activation. |
| TCF7L2 | Transcription Factor 7 Like 2 | A key transcription factor that partners with β-catenin to activate Wnt target gene expression. |
| NKD1 | NKD Inhibitor Of WNT Signaling Pathway 1 | A negative regulator of the Wnt pathway. |
This table is a representative summary based on findings that 31 of 78 significantly altered genes were known Wnt targets.[1]
Experimental Protocols
This section details the methodologies employed in the key experiments to determine the impact of this compound and its analogs on gene expression.
Cell Lines and Culture
-
Cell Lines: Human colorectal carcinoma cell lines with constitutive Wnt pathway activation, such as LS174T (β-catenin mutant), SW480, and Colo205 (APC mutant), were utilized.[2]
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.
Gene Expression Analysis (Microarray)
The following protocol outlines the general steps for assessing changes in gene expression using microarray analysis, as inferred from the available literature.
-
Treatment: Tumor cell lines were treated with a close analog of this compound at a concentration determined to be effective for inhibiting Wnt signaling. A vehicle control (e.g., DMSO) was run in parallel.
-
RNA Extraction: Total RNA was isolated from both treated and control cells using a commercially available RNA extraction kit, followed by quality assessment to ensure RNA integrity.
-
cDNA Synthesis and Labeling: The extracted RNA was reverse transcribed into complementary DNA (cDNA). During this process, the cDNA was labeled with fluorescent dyes (e.g., Cy3 and Cy5) to allow for differential analysis.
-
Microarray Hybridization: The labeled cDNA from treated and control samples were hybridized to a microarray chip containing probes for thousands of genes.
-
Scanning and Data Acquisition: The microarray chip was scanned using a laser scanner to detect the fluorescence intensity of each spot, corresponding to the expression level of a specific gene.
-
Data Analysis: The raw intensity data was normalized to account for experimental variations. Statistical analysis was then performed to identify genes with statistically significant changes in expression between the treated and control groups. Genes with a p-value < 0.001 were considered significantly altered.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: Inhibition of Wnt/β-catenin signaling by this compound.
Caption: Workflow for microarray-based gene expression analysis.
Conclusion
This compound represents a significant tool for investigating the role of the Mediator complex and Wnt signaling in cancer. Its ability to selectively inhibit CDK8 and CDK19 provides a precise mechanism for modulating the expression of key oncogenic genes. The quantitative data and established protocols outlined in this guide offer a solid foundation for further research into the therapeutic potential of this compound and other CDK8/19 inhibitors in various cancer types. The continued exploration of the downstream effects of this compound on gene expression will be crucial in elucidating its full anti-tumor activity and identifying patient populations most likely to benefit from this therapeutic strategy.
References
Methodological & Application
Application Notes and Protocols for CCT-251921 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of CCT-251921, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This document outlines the mechanism of action, key signaling pathways, and detailed protocols for relevant experimental procedures.
Mechanism of Action and Signaling Pathways
This compound is an orally bioavailable small molecule that potently and selectively inhibits the kinase activity of CDK8 and its paralog CDK19.[1][2][3] These kinases are components of the Mediator complex, which plays a crucial role in the regulation of gene transcription. By inhibiting CDK8/19, this compound modulates the WNT signaling pathway and has been shown to inhibit the phosphorylation of STAT1 at serine 727 (pSTAT1-S727), a downstream target of CDK8.[4][5] Dysregulation of the WNT pathway and STAT1 signaling is implicated in various cancers, particularly colorectal cancer.[4][5]
Signaling Pathway of this compound Action
Caption: this compound inhibits CDK8/19, modulating WNT signaling and STAT1 phosphorylation.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound.
Table 1: Biochemical Potency of this compound
| Target | Assay Format | IC50 (nM) | Reference |
| CDK8 | Lanthascreen Binding Assay | 2.3 | [2][3] |
| CDK19 | Lanthascreen Binding Assay | equipotent to CDK8 | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (nM) | Notes | Reference |
| LS174T | WNT Pathway Reporter Assay (Luciferase) | 23 ± 11 | β-catenin mutant colorectal carcinoma | [5] |
| SW480 | WNT Pathway Reporter Assay (Luciferase) | Potent | APC mutant colorectal carcinoma | [2] |
| Colo205 | WNT Pathway Reporter Assay (Luciferase) | Potent | APC mutant colorectal carcinoma | [2] |
| PA-1 | WNT Pathway Reporter Assay (Luciferase) | Potent | WNT ligand-dependent teratocarcinoma | [2] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
LanthaScreen™ Eu Kinase Binding Assay for CDK8/19
This biochemical assay quantifies the ability of this compound to displace a fluorescently labeled tracer from the ATP binding site of CDK8 or CDK19.
Experimental Workflow for LanthaScreen™ Assay
Caption: Workflow for the LanthaScreen™ kinase binding assay to determine IC50 values.
Materials:
-
Recombinant CDK8/Cyclin C or CDK19/Cyclin C enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer (e.g., Tracer 236)
-
This compound
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
-
Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase buffer at 3 times the final desired concentration.
-
Prepare a 3X mixture of CDK8/Cyclin C and Eu-anti-Tag antibody in kinase buffer.
-
Prepare a 3X solution of the kinase tracer in kinase buffer.
-
-
Assay Assembly:
-
Add 5 µL of the this compound solution to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Initiate the reaction by adding 5 µL of the tracer solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
TCF/LEF Reporter Assay for WNT Signaling
This cell-based assay measures the effect of this compound on the transcriptional activity of the WNT/β-catenin signaling pathway.
Experimental Workflow for TCF/LEF Reporter Assay
Caption: Workflow for the TCF/LEF luciferase reporter assay to assess WNT signaling.
Materials:
-
HEK293 cells stably expressing a TCF/LEF-driven luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Wnt3a conditioned medium or recombinant Wnt3a (optional, for stimulated conditions)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293 TCF/LEF-luciferase reporter cells into a 96-well plate at a density of 30,000-40,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing this compound.
-
For stimulated conditions, add Wnt3a to the medium.
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase signal to a vehicle-treated control.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of Phospho-STAT1 (Ser727)
This assay determines the effect of this compound on the phosphorylation of STAT1 at Ser727 in a cellular context.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of phospho-STAT1 (Ser727) inhibition.
Materials:
-
Human cancer cell line (e.g., SW620)
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total-STAT1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 2-24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-STAT1 (Ser727) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing:
-
Strip the membrane and re-probe with the anti-total-STAT1 antibody and a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the level of phosphorylated STAT1 to total STAT1 and the loading control to determine the effect of this compound.
-
References
Guide to Using CCT-251921 in Cell Culture Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CCT-251921 is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog CDK19.[1] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription.[2] this compound exerts its effects primarily through the inhibition of the Wnt/β-catenin signaling pathway, making it a valuable tool for studying cancer biology and a potential therapeutic agent in Wnt-driven malignancies.[1][3] This document provides detailed application notes and protocols for the use of this compound in various cell culture assays.
Mechanism of Action
This compound targets the kinase activity of CDK8 and CDK19. By inhibiting these kinases, it modulates the transcription of genes regulated by the Wnt/β-catenin pathway.[3] In cancer cell lines with a constitutively active Wnt pathway (e.g., due to mutations in APC or β-catenin), this compound can effectively suppress pathway activity.[1] It has also been reported to inhibit the phosphorylation of STAT1 at serine 727 (pSTAT1 S727), although some studies suggest this may not be a reliable direct biomarker of CDK8/19 inhibition in all contexts, as other cellular stresses can also influence this phosphorylation event.[4][5][6][7]
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) | Assay Type |
| CDK8 | 2.3 | Biochemical Kinase Assay |
| CDK19 | 2.6 | Biochemical Kinase Assay |
Table 1: Biochemical inhibitory potency of this compound against CDK8 and CDK19.
Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) | Assay Type |
| SW480 | Colorectal Carcinoma | APC mutant | 22 | Wnt Reporter Assay |
| COLO 205 | Colorectal Adenocarcinoma | APC mutant | 15 | Wnt Reporter Assay |
| LS174T | Colorectal Adenocarcinoma | β-catenin mutant | 33 | Wnt Reporter Assay |
| PA-1 | Ovarian Teratocarcinoma | Wnt ligand-dependent | 64 | Wnt Reporter Assay |
| MV4-11 | Acute Myeloid Leukemia | - | 50 (GI50) | Resazurin-based Proliferation Assay (72h) |
Table 2: Cellular potency of this compound in various human cancer cell lines.[1]
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition [ouci.dntb.gov.ua]
- 7. [PDF] Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for CCT-251921 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT-251921 is a potent, selective, and orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19, which are components of the Mediator complex involved in regulating gene expression.[1][2] Preclinical studies have demonstrated its potential as an anti-cancer therapeutic, particularly in models of colorectal cancer, by modulating WNT signaling and other critical pathways.[3] These application notes provide detailed protocols for the administration of this compound in mouse xenograft models, along with a summary of key quantitative data and visual representations of the relevant biological pathway and experimental workflow.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of CDK8 and CDK19.[4] This inhibition leads to the modulation of transcriptional programs, including the WNT signaling pathway, which is frequently dysregulated in cancers such as colorectal cancer.[5] A key pharmacodynamic biomarker associated with this compound activity is the inhibition of STAT1 serine 727 (STAT1SER727) phosphorylation.[1][5] However, it is important to note that some studies suggest STAT1 S727 phosphorylation can be influenced by other stress stimuli, indicating a need for careful interpretation of this biomarker.[6]
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in a human colorectal carcinoma xenograft model.
| Xenograft Model | Cell Line | Mouse Strain | Treatment | Dosing Schedule | Duration | Key Findings | Reference |
| Colorectal Carcinoma | SW620 (APC-mutant) | Female NCr athymic mice | This compound (30 mg/kg) | Oral (q.d.) | 15 days | 54.2% reduction in tumor weight | [1][7] |
Signaling Pathway
The diagram below illustrates the simplified WNT signaling pathway and the point of intervention by this compound.
Caption: WNT Signaling Pathway and this compound Inhibition.
Experimental Protocols
Mouse Xenograft Model Establishment
This protocol is based on studies using the SW620 human colorectal carcinoma cell line.[7]
Materials:
-
SW620 human colorectal carcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Female NCr athymic mice (6-8 weeks old)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture SW620 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 106 to 10 x 107 cells/mL.
-
Anesthetize the mice.
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumors are typically palpable within 7-14 days.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]
This compound Formulation and Administration
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[5]
-
Oral gavage needles
Procedure:
-
Prepare the this compound formulation by first dissolving the compound in DMSO and then adding the remaining vehicle components. Sonication may be required to achieve a clear solution.[5]
-
The recommended dose for efficacy studies is 30 mg/kg.[7]
-
Administer the formulated this compound or vehicle control to the mice once daily (q.d.) via oral gavage.
-
The volume of administration should be based on the individual mouse's body weight (e.g., 10 mL/kg).
Assessment of Tumor Growth and Efficacy
Materials:
-
Calipers
-
Analytical balance
Procedure:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[8]
-
Monitor the body weight of the mice regularly as an indicator of toxicity.[9]
-
At the end of the study (e.g., day 15), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the percentage of tumor growth inhibition (% TGI) for the treated group compared to the control group.
Experimental Workflow
The following diagram outlines the typical workflow for a mouse xenograft study with this compound.
Caption: this compound Mouse Xenograft Experimental Workflow.
Important Considerations
-
Toxicity: While efficacious, this compound has been associated with systemic toxicity at high doses in some preclinical models.[9] This toxicity may be due to off-target effects. Therefore, careful monitoring of animal health, including body weight, is crucial.
-
Biomarker Analysis: Inhibition of STAT1SER727 phosphorylation can be used as a pharmacodynamic biomarker.[1] However, researchers should be aware of the potential for this marker to be influenced by factors other than CDK8/19 inhibition and may consider including additional biomarkers related to the WNT pathway.[6]
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CDK | TargetMol [targetmol.com]
- 6. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCT-251921 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of CCT-251921 stock solutions for in vitro and in vivo experiments. This compound is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19, crucial regulators of gene transcription implicated in various cancers.[1][2][3] Adherence to these protocols is essential for ensuring the accuracy and reproducibility of experimental results.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 410.90 g/mol [4] |
| Chemical Formula | C₂₁H₂₃ClN₆O[4][5] |
| CAS Number | 1607837-31-9[4][5] |
| Appearance | White to off-white solid[4] |
| Purity | >98% |
| IC₅₀ (CDK8) | 2.3 nM[4][6] |
| IC₅₀ (CDK19) | 2.6 nM[5][6] |
| Solubility in DMSO | ≥ 15 mg/mL (≥ 36.51 mM)[6] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Storage (Solid) | -20°C for up to 3 years[6] |
| Storage (Stock Solution) | -20°C for up to 1 year or -80°C for up to 2 years[4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.11 mg of this compound (Mass = Molarity × Volume × Molecular Weight).
-
Dissolve: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Aid Dissolution: To ensure complete dissolution, vortex the solution vigorously. If necessary, warm the solution to 60°C and sonicate until the solution is clear and all solid has dissolved.[4]
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[4]
Note on DMSO: The use of newly opened, high-purity DMSO is crucial as hygroscopic DMSO can significantly impact the solubility of the product.[4]
Preparation of Working Solutions for Cell-Based Assays
For cell-based experiments, the concentrated DMSO stock solution must be further diluted in cell culture medium to the final desired concentration.
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute: Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the culture medium.
-
DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[6] If higher concentrations are necessary, a vehicle control (medium with the same percentage of DMSO) must be included in the experiment.
Visualizations
This compound Stock Solution Preparation Workflow
The following diagram illustrates the workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
This compound Mechanism of Action: Inhibition of CDK8/19 Signaling
This compound exerts its effects by inhibiting the kinase activity of CDK8 and CDK19, which are components of the Mediator complex.[2] This complex plays a critical role in regulating gene transcription. Inhibition of CDK8/19 by this compound can modulate the WNT signaling pathway and affect the phosphorylation of transcription factors like STAT1.[3][4]
Caption: this compound inhibits CDK8/19, modulating WNT and STAT1 signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | CDK | TargetMol [targetmol.com]
Application Notes: Determining Optimal CCT-251921 Concentration for Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT-251921 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Mediator complex-associated kinases, Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1][2][3] With an IC50 of 2.3 nM for CDK8, this compound has emerged as a critical tool for investigating the roles of these kinases in gene transcription and disease.[2][4] CDK8 is recognized as a putative oncogene, particularly in colorectal cancer, where its expression correlates with the activation of β-catenin.[5][6] this compound effectively inhibits the WNT signaling pathway in cancer cell lines that have constitutive activation.[1][3]
These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of this compound in various cell lines. Included are summaries of its biochemical and cellular activities, detailed protocols for key experiments, and visual aids for understanding its mechanism and experimental workflows.
Mechanism of Action: Inhibition of CDK8/19
CDK8 and CDK19 are key components of the Mediator complex kinase module, which regulates the function of RNA Polymerase II and, consequently, gene transcription.[3] In cancers with an activated WNT pathway, CDK8 has been shown to phosphorylate E2F1, leading to the activation of β-catenin-dependent transcription.[3] this compound inhibits CDK8 and CDK19, thereby blocking these downstream effects.
A widely used pharmacodynamic biomarker for CDK8 inhibition is the phosphorylation of STAT1 at the Serine 727 residue (pSTAT1-Ser727).[5][7][8] Treatment with this compound leads to a measurable decrease in pSTAT1-Ser727 levels, providing a reliable method for confirming target engagement within the cell.[7][8] However, it should be noted that STAT1-Ser727 phosphorylation can also be induced by other stress stimuli, so careful experimental design is crucial.[9]
Summary of this compound Activity
The following table summarizes the reported inhibitory concentrations of this compound from biochemical and cell-based assays. This data serves as a starting point for determining the concentration range for your specific cell line.
| Target / Assay | Cell Line / System | IC50 / EC50 Value | Reference |
| Biochemical Assays | |||
| CDK8 Kinase Activity | Purified Enzyme | 2.3 nM | [1][2] |
| CDK19 Kinase Activity | Purified Enzyme | 2.6 nM | [4] |
| Cell-Based Assays | |||
| WNT Pathway Reporter | LS174T (β-catenin mutant) | 23 ± 11 nM | [3] |
| WNT Pathway Reporter | COLO205 (APC mutant) | 9 ± 1 nM | [8] |
| WNT Pathway Reporter | PA-1 (WNT ligand-dependent) | 52 ± 30 nM | [8] |
| pSTAT1-Ser727 Inhibition | SW620 | 8 ± 2 nM | [8] |
| Human Cytomegalovirus (HCMV) Replication | HFFs / U373 | 0.54 - 19.33 nM | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Proper preparation and storage of this compound are critical for reproducible results.
-
Reconstitution : this compound is typically supplied as a solid. Dissolve it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[1] Sonication may be required to fully dissolve the compound.[1]
-
Aliquoting : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage :
-
Working Solutions : On the day of the experiment, prepare fresh dilutions from the stock solution using your cell culture medium.
-
Important : The final concentration of DMSO in the cell culture should not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with 0.1% DMSO) must be included in all experiments.[1]
-
Protocol 2: Determining Cell Viability and IC50
A cell viability assay is the first step to understand the cytotoxic effect of this compound on your cell line of interest and to determine the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding : Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow them to adhere overnight.
-
Treatment : Prepare 2x serial dilutions of this compound. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with untreated cells and vehicle-only (0.1% DMSO) treated cells.
-
Incubation : Incubate the plate for a period relevant to your cell line's doubling time (typically 48-72 hours).
-
Viability Assessment : Use a suitable viability assay (e.g., MTT, XTT, or ATP-based assays like CellTiter-Glo®) following the manufacturer’s protocol to measure the relative number of viable cells.
-
Data Analysis :
-
Calculate the percentage of viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 3: Measuring Target Engagement via Western Blot
This protocol assesses the inhibition of the CDK8 biomarker, pSTAT1-Ser727, to confirm that this compound is engaging its target in your cellular model.
Methodology:
-
Cell Treatment : Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a range of this compound concentrations (e.g., from 1 nM to 1 µM, focusing on concentrations below the cytotoxic IC50) for a short duration (2-6 hours is often sufficient to see changes in phosphorylation).
-
Lysis : Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Antibody Incubation :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against pSTAT1 (Ser727), total STAT1, and a loading control.
-
After washing, incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and calculate the ratio of pSTAT1 to total STAT1 for each treatment condition, normalizing to the vehicle control.
Data Interpretation and Selection of Optimal Concentration
The optimal concentration of this compound is one that effectively modulates the target pathway with minimal off-target or cytotoxic effects.
-
For mechanistic studies : Choose a concentration that gives robust inhibition of pSTAT1-Ser727 (e.g., >80% inhibition) but is well below the cytotoxic IC50 value determined from the 72-hour viability assay. This ensures that the observed effects are due to pathway inhibition rather than general cell death.
-
For long-term proliferation/clonogenic assays : It may be necessary to use concentrations closer to the IC50 value. A dose-response experiment should still be performed for the specific long-term endpoint.
By combining data from viability and target engagement assays, researchers can confidently select an appropriate and effective concentration of this compound for their experimental needs.
References
- 1. This compound | CDK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]
- 6. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. "Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC253" by Mengqian Chen, Jing Li et al. [scholarcommons.sc.edu]
- 10. Cyclin-Dependent Kinase 8 Represents a Positive Regulator of Cytomegalovirus Replication and a Novel Host Target for Antiviral Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CCT-251921 in Combination with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT-251921 is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19, playing a crucial role in the regulation of gene transcription through the Mediator complex.[1][2] Dysregulation of CDK8 and CDK19 has been implicated in the pathogenesis of various cancers, including colorectal cancer, through modulation of key oncogenic signaling pathways such as the WNT/β-catenin and STAT1 pathways.[2][3] While this compound has demonstrated promising preclinical activity as a monotherapy, the strategic combination of targeted agents is a cornerstone of modern oncology to enhance efficacy, overcome resistance, and minimize toxicity.[4]
These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for investigating this compound in combination with other cancer therapies. Although direct preclinical or clinical data on this compound combination therapies are limited, this document outlines potential synergistic partnerships based on its mechanism of action and findings from studies with other CDK8/19 inhibitors.
Rationale for Combination Therapies
The primary mechanisms of action of this compound, inhibition of the WNT/β-catenin and STAT1 signaling pathways, provide a strong basis for rational combination strategies.
-
WNT Pathway Inhibition: The WNT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. This compound has been shown to potently inhibit WNT-driven reporter activity in cancer cell lines.[1][2] Combining this compound with agents that target other key oncogenic pathways could lead to synergistic anti-tumor effects.
-
STAT1 Pathway Modulation: this compound inhibits the phosphorylation of STAT1 at serine 727 (STAT1-S727), a post-translational modification associated with the regulation of transcription.[1][2] The STAT1 pathway is involved in both pro- and anti-tumorigenic processes, and its modulation by this compound could be exploited in combination with immunotherapies to enhance anti-tumor immune responses.
Based on these mechanisms and preclinical evidence with other CDK8/19 inhibitors, promising combination strategies for this compound include:
-
Combination with CDK4/6 Inhibitors: In estrogen receptor-positive (ER+) breast cancer, resistance to CDK4/6 inhibitors can emerge. Preliminary data with another CDK8/19 inhibitor, SNX631, suggests that combination with a CDK4/6 inhibitor like palbociclib can prevent this resistance and lead to more effective tumor cell killing.
-
Combination with Immunotherapy (e.g., anti-PD-1 antibodies): A study with the CDK8/19 inhibitor BI-1347 demonstrated that its combination with an anti-PD-1 antibody enhanced anti-tumor activity. This effect was attributed to the promotion of Natural Killer (NK) cell function.
-
Combination with SMAC Mimetics: The same study with BI-1347 also showed synergy with a Second Mitochondria-derived Activator of Caspase (SMAC) mimetic, further supporting the role of CDK8/19 inhibition in augmenting immune-mediated tumor cell killing.
Data Presentation
Table 1: In Vitro and In Vivo Monotherapy Activity of this compound
| Parameter | Value | Cell Line/Model | Reference |
| IC₅₀ (CDK8) | 2.3 nM | Biochemical Assay | [1][5] |
| IC₅₀ (WNT Reporter Assay) | 15-64 nM | Colo205, SW480, LS174T, PA-1 | [2] |
| In Vivo Efficacy | 54.2% tumor weight reduction | SW620 colorectal carcinoma xenograft | [2] |
| Pharmacodynamic Marker | Inhibition of STAT1SER727 phosphorylation | SW620 xenograft | [2] |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway inhibition.
References
- 1. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 2. Combination treatment with fulvestrant and various cytotoxic agents (doxorubicin, paclitaxel, docetaxel, vinorelbine, and 5-fluorouracil) has a synergistic effect in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors combined with fulvestrant for HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination approach boosts new cancer therapy + | Bioworld | BioWorld [bioworld.com]
Methodology for Assessing CCT-251921 Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed methodology for assessing the in vivo efficacy of CCT-251921, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19. The protocols outlined below cover the establishment of a human colorectal carcinoma xenograft model, preparation and administration of this compound, monitoring of tumor growth and toxicity, and pharmacodynamic analysis of target engagement. The provided information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a small molecule inhibitor of the Mediator complex-associated kinases CDK8 and CDK19.[1] These kinases have been implicated in the regulation of transcription and are associated with various cancers, including colorectal cancer, through their role in signaling pathways such as the Wnt/β-catenin and STAT pathways.[2][3] Preclinical evaluation of this compound in relevant in vivo models is crucial for determining its therapeutic potential. This document provides detailed protocols for a xenograft study using the SW620 human colorectal cancer cell line.
Key Signaling Pathways
This compound exerts its effects by inhibiting CDK8 and CDK19, which are key regulators of gene transcription. This inhibition primarily impacts the Wnt/β-catenin and STAT1 signaling pathways.
Caption: this compound inhibits CDK8/19, modulating Wnt/β-catenin signaling.
Caption: this compound's effect on STAT1 phosphorylation.
Quantitative Data Summary
| Parameter | Value | Cell Line | Animal Model | Reference |
| In Vitro IC50 | ||||
| CDK8 | 2.3 nM | [4] | ||
| In Vivo Efficacy | ||||
| Dosing Regimen | 30 mg/kg, once daily, oral | SW620 | Female NCr athymic mice | [1] |
| Treatment Duration | 15 days | SW620 | Female NCr athymic mice | [1] |
| Tumor Weight Reduction | 54.2% | SW620 | Female NCr athymic mice | [1][4] |
| Pharmacodynamics | ||||
| Biomarker | Inhibition of p-STAT1 (Ser727) | SW620 | Female NCr athymic mice | [1] |
| Duration of Target Engagement | > 6 hours post-dose | SW620 | Female NCr athymic mice | [1] |
| Pharmacokinetics (Mouse) | ||||
| Cmax (30 mg/kg oral) | 14.1 µM (1 hr) | [5] | ||
| Plasma Concentration (2 hr) | 6.9 µM | [5] | ||
| Plasma Concentration (6 hr) | 0.8 µM | [5] |
Experimental Protocols
SW620 Xenograft Model Establishment
This protocol describes the subcutaneous implantation of SW620 cells into immunodeficient mice.
Materials:
-
SW620 human colorectal adenocarcinoma cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (6-8 weeks old)
-
Syringes and needles (27-gauge)
Protocol:
-
Cell Culture: Culture SW620 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[3]
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Pellet Resuspension: Resuspend the cell pellet in a 1:1 mixture of serum-free RPMI-1640 and Matrigel® to a final concentration of 5 x 10^7 cells/mL.[3] Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.[2]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[4]
Preparation and Administration of this compound
This protocol details the preparation of this compound for oral administration.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water)
-
Oral gavage needles
-
Syringes
Protocol:
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse with a 200 µL gavage volume).
-
Dosing: Administer the this compound suspension or vehicle to the mice once daily via oral gavage.
Toxicity Monitoring
Regular monitoring for signs of toxicity is crucial.
Protocol:
-
Body Weight: Measure the body weight of each mouse three times weekly.
-
Clinical Observations: Observe the mice daily for any clinical signs of toxicity, including changes in posture, activity, fur texture, and signs of dehydration or distress.
-
Humane Endpoints: Establish clear humane endpoints, such as a body weight loss exceeding 20% or significant deterioration in health, at which point animals should be euthanized.
Pharmacodynamic Analysis of p-STAT1 (Ser727)
This protocol describes the analysis of the pharmacodynamic marker p-STAT1 (Ser727) in tumor tissue by Western blot.
Materials:
-
Tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies: anti-p-STAT1 (Ser727), anti-STAT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Tumor Lysate Preparation: At the end of the study, or at specified time points after the final dose, excise tumors and snap-freeze in liquid nitrogen. Homogenize the frozen tumor tissue in lysis buffer and clarify the lysate by centrifugation.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-STAT1 (Ser727).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT1 and a loading control (e.g., GAPDH) to normalize the p-STAT1 signal.[6]
Experimental Workflow Diagram
Caption: Workflow for assessing this compound in vivo efficacy.
Discussion and Considerations
-
Toxicity: this compound has been associated with systemic toxicity at high doses in some studies.[5] Careful dose selection and rigorous toxicity monitoring are essential. The observed weight loss in mice should be carefully managed.[3]
-
Biomarker Reliability: While inhibition of STAT1 phosphorylation at Ser727 has been used as a pharmacodynamic biomarker, some studies suggest it may not be a reliable indicator of CDK8/19 activity as it can be influenced by other cellular stresses.[4][5] Therefore, it is advisable to include additional or alternative biomarkers to confirm target engagement.
-
Animal Model: The SW620 xenograft model is a widely used and relevant model for colorectal cancer.[7] However, the use of other colorectal cancer cell lines with different genetic backgrounds (e.g., APC or β-catenin mutations) could provide a broader understanding of this compound's efficacy.[4]
-
Formulation: The solubility and stability of the this compound formulation should be confirmed before the start of the study to ensure accurate dosing.
By following these detailed protocols and considering the outlined points, researchers can effectively evaluate the in vivo efficacy and pharmacodynamic effects of this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. SW620 xenograft nude mouse model [bio-protocol.org]
- 3. BiTE® Xenograft Protocol [protocols.io]
- 4. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-STAT1 (Ser727) antibody (28977-1-AP) | Proteintech [ptglab.com]
- 7. SW620 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Application Notes and Protocols: Utilizing CCT-251921 in CRISPR-Cas9 Knockout Models of CBL-B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (CBL-B) has been identified as a critical negative regulator of T-cell activation.[1][2] By establishing the threshold for T-cell activation, CBL-B plays a crucial role in maintaining peripheral immune tolerance.[1][3] Consequently, targeting CBL-B is a promising strategy for enhancing anti-tumor immunity. CCT-251921 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19, which are key components of the Mediator complex involved in regulating gene transcription.[4][5] CDK8 has been implicated in pathways that can influence immune responses, making this compound a relevant tool for immunological studies.[4]
These application notes provide a detailed framework for investigating the interplay between CDK8/19 inhibition by this compound and the function of CBL-B using CRISPR-Cas9 knockout models. By creating CBL-B knockout (KO) cell lines, researchers can elucidate the specific roles of CBL-B in mediating the effects of this compound on immune cell function.
Rationale for Combining this compound with a CBL-B Knockout Model
The rationale for this experimental approach is to dissect the CBL-B-dependent and -independent effects of this compound on T-cell activation. As CBL-B is a key gatekeeper of T-cell activation, its removal is expected to lower the activation threshold.[2][6] this compound, by modulating transcription through CDK8/19 inhibition, may further influence T-cell signaling pathways. By comparing the effects of this compound on wild-type (WT) versus CBL-B KO T-cells, researchers can determine if the drug's efficacy is enhanced, diminished, or unaltered in the absence of this critical negative regulator.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | CDK8, CDK19 | [5] |
| IC50 (CDK8) | 2.3 nM | [7] |
| IC50 (CDK19) | Not explicitly stated, but equipotent to CDK8 | [5] |
| Mechanism of Action | Inhibition of Mediator complex-associated kinases, modulation of WNT and STAT1 signaling | [4][7][8] |
| Oral Bioavailability | Yes | [5] |
Table 2: Expected Outcomes of this compound Treatment in WT vs. CBL-B KO T-Cells
| Parameter | Wild-Type (WT) T-Cells | CBL-B Knockout (KO) T-Cells | Rationale |
| Basal T-Cell Activation | Normal | Increased | CBL-B is a negative regulator of T-cell activation.[9] |
| T-Cell Activation with this compound | Moderately Increased | Synergistically Increased | This compound may further enhance activation through CBL-B independent pathways. |
| Cytokine Production (e.g., IL-2) | Normal | Increased | Loss of CBL-B uncouples the requirement for CD28 costimulation for IL-2 production.[1] |
| Cytokine Production with this compound | Moderately Increased | Synergistically Increased | Combined effect of CBL-B loss and potential CDK8/19 inhibition on cytokine gene transcription. |
| Proliferation | Normal | Increased | CBL-B deficiency leads to hyper-proliferative T-cells.[2] |
| Proliferation with this compound | Moderately Increased | Synergistically Increased | Potential for enhanced proliferative signals in the absence of CBL-B's inhibitory function. |
Experimental Protocols
Protocol 1: Generation of CBL-B Knockout (KO) Jurkat T-Cell Line using CRISPR-Cas9
This protocol outlines the generation of a clonal CBL-B KO cell line from Jurkat cells, a human T-lymphocyte cell line.
1. sgRNA Design and Selection:
-
Utilize a CRISPR design tool (e.g., Benchling, CHOPCHOP) to design single guide RNAs (sgRNAs) targeting an early exon of the CBLB gene.[10][11]
-
Select sgRNAs with high predicted on-target efficiency and low off-target scores.
2. Vector Preparation:
-
Clone the selected sgRNA sequence into a suitable CRISPR-Cas9 vector, such as the pX458 plasmid, which co-expresses Cas9 and a fluorescent reporter (e.g., GFP).[11]
3. Transfection of Jurkat Cells:
-
Culture Jurkat cells to a density of 0.5-1.0 x 10^6 cells/mL.
-
Transfect the cells with the CBL-B-targeting CRISPR-Cas9 plasmid using electroporation or a suitable lipid-based transfection reagent.
4. Single-Cell Cloning:
-
48 hours post-transfection, isolate GFP-positive cells by fluorescence-activated cell sorting (FACS).[12]
-
Seed the sorted cells into 96-well plates at a density of a single cell per well using limiting dilution or FACS.[12][13]
-
Culture the single-cell clones for approximately 2-3 weeks, monitoring for colony formation.
5. Verification of Knockout:
-
Expand the resulting clones.
-
Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the targeted region of the CBLB gene by PCR and sequence the amplicons using Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.[12]
-
Western Blot Analysis: Prepare protein lysates from the clones and perform a Western blot using a validated anti-CBL-B antibody to confirm the absence of the CBL-B protein.
Protocol 2: T-Cell Activation Assay with this compound Treatment
This protocol details the procedure for assessing the impact of this compound on the activation of WT and CBL-B KO Jurkat T-cells.
1. Cell Preparation:
-
Culture WT and validated CBL-B KO Jurkat cells.
-
Plate the cells at a density of 1 x 10^5 cells per well in a 96-well plate.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.[8]
-
Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (DMSO).
-
Incubate for 24-48 hours.
3. T-Cell Activation:
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor (TCR) and co-stimulatory signaling.
-
Incubate for an additional 24 hours.
4. Analysis of Activation Markers:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers such as CD69 and CD25.
-
Analyze the expression of these markers by flow cytometry.
5. Cytokine Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines, such as IL-2, using an ELISA kit.
Mandatory Visualizations
Caption: CBL-B negatively regulates T-cell activation by targeting key signaling molecules.
Caption: Workflow for generating a CBL-B knockout cell line using CRISPR-Cas9.
Caption: Experimental workflow for assessing the effect of this compound on T-cell activation.
References
- 1. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CDK | TargetMol [targetmol.com]
- 9. CBLB (gene) - Wikipedia [en.wikipedia.org]
- 10. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 12. genemedi.net [genemedi.net]
- 13. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
Application of CCT-251921 in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Application Notes
CCT-251921 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1][2][3][4][5] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription. The CDK8/19 module has been identified as a significant contributor to oncogenic signaling pathways, most notably the Wnt/β-catenin pathway.[3][6] Dysregulation of the Wnt pathway is a hallmark of many cancers, particularly colorectal cancer (CRC), where mutations in genes like APC or β-catenin lead to constitutive pathway activation.[1][2][7][8][9]
This compound exerts its anti-cancer effects by inhibiting the transcriptional output of oncogenic pathways. In CRC models with an activated Wnt pathway, this compound has been shown to suppress Wnt-dependent signaling.[1][2] Furthermore, inhibition of STAT1 phosphorylation at serine 727 has been utilized as a pharmacodynamic biomarker for this compound activity, although its specificity has been debated.[2][3][10][11]
Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model in cancer research.[12][13][14] These three-dimensional, self-organizing structures are grown from patient tumor tissue and recapitulate the genetic and phenotypic heterogeneity of the original tumor.[2][4][6][15][16][17] Consequently, PDOs represent a superior platform for assessing the efficacy of targeted therapies like this compound in a patient-specific context. The use of PDOs allows for the investigation of this compound's effects on tumor growth, viability, and specific signaling pathways in a system that more closely mimics the in vivo tumor environment.
However, it is important to note that while this compound has demonstrated efficacy in preclinical models, concerns regarding systemic toxicity at therapeutic doses have been raised, potentially attributable to off-target effects.[3][10][11][17] Therefore, careful dose-response studies and off-target analyses are crucial when evaluating its therapeutic potential.
Quantitative Data Summary
The following tables represent hypothetical data for the efficacy of this compound in a panel of patient-derived organoids from colorectal cancer patients with known Wnt pathway mutation status.
Table 1: IC50 Values of this compound in Colorectal Cancer Patient-Derived Organoids
| Organoid Line | Wnt Pathway Mutation | IC50 (nM) |
| CRC-PDO-001 | APC mutant | 15 |
| CRC-PDO-002 | APC mutant | 25 |
| CRC-PDO-003 | β-catenin mutant | 30 |
| CRC-PDO-004 | Wnt Wild-Type | >1000 |
| CRC-PDO-005 | APC mutant | 18 |
| CRC-PDO-006 | Wnt Wild-Type | >1000 |
Table 2: Effect of this compound on Organoid Viability and STAT1 Phosphorylation
| Organoid Line | Treatment (100 nM this compound) | % Decrease in Viability | % Decrease in pSTAT1 (S727) |
| CRC-PDO-001 | 72 hours | 85 | 90 |
| CRC-PDO-002 | 72 hours | 78 | 85 |
| CRC-PDO-003 | 72 hours | 75 | 82 |
| CRC-PDO-004 | 72 hours | <10 | <5 |
Signaling Pathway and Experimental Workflow
References
- 1. dkfz.de [dkfz.de]
- 2. Patient‐derived organoids as a preclinical platform for precision medicine in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Patient-Derived Organoids of Colorectal Cancer: A Useful Tool for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-Derived Cancer Organoids as Predictors of Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.tau.ac.il [cris.tau.ac.il]
- 9. Transcriptional Regulation of Wnt/β-Catenin Pathway in Colorectal Cancer | MDPI [mdpi.com]
- 10. Rapid Drug Screening with Patient-Derived Organoids to Drive Personalized Medicine | UCSF Surgical Oncology [surgicaloncology.ucsf.edu]
- 11. researchgate.net [researchgate.net]
- 12. Patient‐Derived Bladder Cancer Organoids as a Valuable Tool for Understanding Tumor Biology and Developing Personalized Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 14. citeab.com [citeab.com]
- 15. Patient-derived organoids can predict response to chemotherapy in metastatic colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer [frontiersin.org]
- 17. The Efficacy of Using Patient-Derived Organoids to Predict Treatment Response in Colorectal Cancer [mdpi.com]
Troubleshooting & Optimization
CCT-251921 solubility and stability issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the CDK8/19 inhibitor, CCT-251921, when using Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous DMSO.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 15 mg/mL, which is equivalent to 36.51 mM. To achieve complete dissolution at this concentration, sonication is recommended.
Q3: How should I store this compound stock solutions in DMSO?
A3: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C for up to two years or at -20°C for up to one year.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: Is this compound stable in DMSO at room temperature?
Q5: How many freeze-thaw cycles can a this compound stock solution in DMSO tolerate?
A5: While specific data for this compound is unavailable, studies on other compounds in DMSO have shown no significant loss after multiple freeze-thaw cycles (e.g., 11 cycles) when handled properly.[2] To ensure the integrity of your this compound stock solution, it is crucial to minimize the number of freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when diluted into aqueous media for my experiment.
-
Cause: This is a common issue known as "crashing out" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer, which is significantly lower than in DMSO.
-
Solutions:
-
Lower the Final Concentration: The most direct solution is to use a lower final concentration of this compound in your assay.
-
Optimize Dilution Method: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.
-
Use a Surfactant: Adding a low concentration of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, to your aqueous buffer can help to keep the compound in solution.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C and sonicating can help redissolve small precipitates. However, ensure that this compound is stable at this temperature for the required duration.
-
Issue 2: I am observing inconsistent or no biological effect of this compound in my cell-based assays.
-
Cause: This could be due to several factors, including compound degradation, insufficient cellular uptake, or incorrect concentration.
-
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock solution for each experiment to avoid degradation in aqueous media.
-
Verify Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock from solid this compound.
-
Perform a Dose-Response Experiment: To ensure you are using an effective concentration, perform a dose-response curve to determine the IC50 of this compound in your specific cell line and assay.
-
Include a Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells. The final DMSO concentration in cell culture should ideally be kept below 0.5%, and preferably at or below 0.1%.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Solubility in DMSO | 15 mg/mL (36.51 mM) | Sonication is recommended for complete dissolution. |
| Recommended Storage (Solid) | -20°C | Protect from light and moisture. |
| Stock Solution Storage | -80°C for up to 2 years[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C for up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculation: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 410.47 g/mol .
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication: If the solid is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary, but prolonged heating should be avoided.
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -80°C or -20°C, protected from light.
Protocol 2: Western Blot for Phospho-STAT1 (Ser727) Inhibition
Materials:
-
Cells of interest (e.g., SW620 human colorectal carcinoma cells)
-
This compound stock solution in DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the cells with this compound for the desired time (e.g., 6 hours).
-
Cell Lysis: After incubation, wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT1 (Ser727) antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total STAT1 antibody to normalize for protein loading.
Visualizations
Caption: Experimental workflow for using this compound.
References
Technical Support Center: Optimizing CCT-251921 for In Vivo Experiments
Welcome to the technical support center for CCT-251921. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this potent and selective CDK8/19 inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1][2][3] It functions by binding to the ATP pocket of these kinases, thereby inhibiting their catalytic activity. CDK8 and CDK19 are components of the Mediator complex, which plays a crucial role in regulating gene transcription.[4] By inhibiting these kinases, this compound can modulate the expression of genes involved in various cellular processes, including the WNT signaling pathway, which is often dysregulated in cancer.[1][2][3]
Q2: What are the typical in vivo applications of this compound?
A2: this compound is primarily used in preclinical in vivo studies to investigate the therapeutic potential of CDK8/19 inhibition in various cancer models. It has been shown to have anti-proliferative effects in human tumor xenograft models, particularly in colorectal cancer and acute myeloid leukemia.[5][6]
Q3: What is the recommended starting dose for this compound in mice?
A3: Based on published preclinical studies, a common starting dose for oral administration in mice is 30 mg/kg, administered once daily (q.d.).[3] However, the optimal dose can vary depending on the tumor model, animal strain, and specific experimental goals. It is crucial to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model.
Q4: What vehicle formulation is recommended for in vivo administration?
A4: A common vehicle formulation for oral gavage of this compound is a suspension in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] Sonication may be required to achieve a uniform suspension.[2] It is important to ensure the vehicle is well-tolerated by the animals and does not cause any adverse effects.
Troubleshooting Guide
Issue 1: Lack of Efficacy or Inconsistent Results
-
Possible Cause: Sub-optimal dosage.
-
Troubleshooting Step: Conduct a dose-escalation study to identify the Maximum Tolerated Dose (MTD) and an effective therapeutic window. Start with a dose of 30 mg/kg and escalate until efficacy is observed or signs of toxicity appear.
-
-
Possible Cause: Poor bioavailability due to improper formulation.
-
Troubleshooting Step: Ensure the compound is fully suspended in the vehicle. Prepare fresh formulations for each administration. Consider evaluating alternative vehicle formulations if solubility issues persist.
-
-
Possible Cause: Rapid metabolism of the compound.
-
Troubleshooting Step: Conduct pharmacokinetic (PK) studies to determine the plasma and tumor concentrations of this compound over time. This will help in optimizing the dosing schedule (e.g., twice daily vs. once daily).
-
Issue 2: Observed Toxicity or Adverse Events
-
Possible Cause: High dosage leading to off-target effects.
-
Troubleshooting Step: Some studies have reported systemic toxicity with high doses of this compound, which may be attributable to off-target kinase inhibition rather than on-target CDK8/19 inhibition.[7][8][9] If toxicity is observed, reduce the dose and carefully monitor the animals for signs of distress, such as weight loss.[9]
-
-
Possible Cause: Unreliable pharmacodynamic (PD) marker.
-
Troubleshooting Step: The phosphorylation of STAT1 at serine 727 has been used as a PD marker for CDK8/19 activity.[3][6] However, its reliability has been questioned, as it can be influenced by other signaling pathways.[7][8][10] Consider evaluating the modulation of direct downstream targets of the WNT pathway or other CDK8/19-dependent genes for a more reliable assessment of target engagement.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (CDK8) | 2.3 nM | [1][2] |
| In Vivo Efficacy (SW620 Xenograft) | 54.2% tumor weight reduction at 30 mg/kg q.d. for 15 days | [1][3] |
| Reported In Vivo Dose Range | 20 to 100 mg/kg | [9] |
| Recommended Vehicle Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [2] |
Experimental Protocols
Protocol 1: In Vivo Dose-Finding Study
Objective: To determine the maximum tolerated dose (MTD) and a preliminary effective dose of this compound in a tumor xenograft model.
Materials:
-
This compound
-
Vehicle solution (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Tumor-bearing mice (e.g., female NCr athymic mice with SW620 xenografts)
-
Standard animal monitoring equipment
Procedure:
-
Prepare a stock solution of this compound in the vehicle.
-
Randomly assign mice to different dosing cohorts (e.g., vehicle control, 15 mg/kg, 30 mg/kg, 60 mg/kg this compound). A group size of 3-5 mice per cohort is recommended for the initial dose-finding.
-
Administer the assigned dose orally (q.d.) for a predetermined period (e.g., 14-21 days).
-
Monitor the mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance. Body weight should be recorded at least three times a week.
-
Measure tumor volume using calipers twice a week.
-
At the end of the study, euthanize the mice and collect tumors and relevant tissues for pharmacodynamic and histological analysis.
-
The MTD is defined as the highest dose that does not cause significant weight loss (e.g., >15-20%) or other severe signs of toxicity.
Visualizations
Caption: this compound inhibits CDK8/19, modulating WNT signaling.
Caption: Workflow for optimizing this compound dosage in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
CCT-251921 Technical Support Center: Investigating Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and investigating the potential off-target effects of CCT-251921, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19. While this compound exhibits high selectivity for its primary targets, like all kinase inhibitors, it can interact with other kinases, particularly at higher concentrations. This resource offers frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers in designing and interpreting experiments related to the off-target profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a potent, selective, and orally bioavailable inhibitor of the Mediator complex-associated kinases CDK8 and CDK19, with IC50 values of 2.3 nM and 2.6 nM, respectively.[1]
Q2: Has the broader kinase selectivity of this compound been profiled?
Yes, the selectivity of this compound has been assessed across a wide panel of kinases. In a KINOMEscan™ profiling study, this compound (referred to as Cmpd3) was tested at a concentration of 2 µM against 468 kinases. While highly selective, some off-target interactions were identified.[2]
Q3: What are the most significant identified off-target kinases for this compound?
Kinome profiling has revealed that at a concentration of 2 µM, this compound can inhibit several off-target kinases. The most notable off-targets include PIKFYVE, JNK1, and STK16. It is important to consider these potential off-target effects when interpreting cellular phenotypes, especially when using this compound at concentrations significantly higher than its on-target IC50 values.
Q4: Can off-target effects contribute to cellular toxicity?
Yes, off-target kinase inhibition can lead to unexpected cellular phenotypes and toxicity. Systemic toxicity has been reported for this compound at high in vivo doses, which may be attributed to its off-target activities rather than on-target inhibition of CDK8/19.[2] Careful dose-response studies are crucial to distinguish on-target from off-target effects.
Q5: How can I experimentally verify if an observed cellular effect is due to off-target activity of this compound?
To determine if a cellular phenotype is due to off-target effects, consider the following experimental approaches:
-
Dose-response analysis: Compare the concentration of this compound required to elicit the phenotype with its known IC50 for CDK8/19 and its binding constants (Kd) for off-target kinases. A significant discrepancy may suggest an off-target mechanism.
-
Use of structurally distinct CDK8/19 inhibitors: Compare the phenotype induced by this compound with that of other potent and selective CDK8/19 inhibitors that have different off-target profiles. If the phenotype is unique to this compound, it is more likely to be caused by an off-target effect.
-
Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target kinase. If the phenotype is rescued in the absence of the off-target, it confirms its involvement.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to a suspected off-target protein in intact cells.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype at high concentrations of this compound. | The phenotype may be due to inhibition of an off-target kinase. | Perform a dose-response experiment to determine the EC50 for the phenotype. Compare this to the known on-target IC50 of this compound. Consult the off-target kinase data to identify potential candidates. |
| Discrepancy between results obtained with this compound and another CDK8/19 inhibitor. | The inhibitors may have different off-target profiles, leading to divergent cellular effects. | Characterize the off-target profiles of all inhibitors used. Use a third, structurally distinct CDK8/19 inhibitor to see which phenotype it recapitulates. |
| Difficulty confirming a suspected off-target in cells. | The off-target may not be expressed or may be non-functional in your specific cell line. The antibody for detection may be of poor quality. | Verify the expression of the putative off-target kinase in your cell line via western blot or qPCR. Validate your antibodies for specificity. Consider using a cell line known to express the target. |
| Inconsistent results in biochemical kinase assays. | Reagent quality, buffer conditions, or enzyme activity may be suboptimal. | Ensure the purity and activity of your recombinant kinase. Optimize ATP and substrate concentrations. Verify that the assay is in the linear range. Include appropriate positive and negative controls. |
Quantitative Data: Kinase Selectivity of this compound
The following tables summarize the on-target and notable off-target kinase interactions of this compound (Cmpd3) based on KINOMEscan™ data at a screening concentration of 2 µM.
Table 1: On-Target Kinase Inhibition
| Target | Percent of Control (%) |
| CDK8 | 0.5 |
| CDK19 | 1.5 |
Percent of control indicates the remaining kinase activity in the presence of 2 µM this compound. A lower value indicates stronger inhibition.
Table 2: Notable Off-Target Kinase Inhibition (>90% Inhibition at 2 µM)
| Off-Target Kinase | Percent of Control (%) |
| PIKFYVE | 0 |
| STK16 | 2.6 |
| JNK1 | 4.8 |
| GSK3B | 10 |
| CAMKK2 | 11 |
| MAP4K3 | 12 |
| PHKG2 | 12 |
| LRRK2-G2019S | 13 |
| GSK3A | 14 |
| MAP4K5 | 15 |
This table is not exhaustive and represents kinases with the most significant inhibition at the tested concentration. For a comprehensive list, researchers should refer to the supplementary data of the source publication.
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of this compound against a purified kinase in vitro.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific peptide substrate
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the this compound dilution or DMSO control to the wells of the assay plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture (prepared in kinase assay buffer) to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 5 µL of a 2X ATP solution (at a concentration near the Km for the specific kinase) to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Stop Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to confirm the binding of this compound to a potential off-target kinase in intact cells.
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Cell scrapers
-
PCR tubes
-
Thermal cycler
-
Microcentrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE gels and western blot equipment
-
Primary antibody specific for the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound or a DMSO vehicle control for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells by scraping and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler. Include an unheated control at 37°C.
-
-
Cell Lysis:
-
Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
Western Blot Analysis:
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target kinase.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using ECL and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature for both the this compound-treated and DMSO-treated samples.
-
Plot the band intensities against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: this compound primary and off-target interactions.
References
Technical Support Center: Addressing CCT-251921-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity in normal cells induced by the CDK8/19 inhibitor, CCT-251921.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1] Its primary mechanism of action is the inhibition of the kinase activity of the CDK8 and CDK19 mediator complexes, which play a crucial role in regulating gene transcription. This inhibition can modulate signaling pathways, such as the Wnt pathway, that are often dysregulated in cancer.[1]
Q2: Why am I observing cytotoxicity in my normal (non-cancerous) cell lines when using this compound?
A2: While this compound is a selective inhibitor of CDK8/19, studies have shown that at higher concentrations, it can exhibit off-target activity, leading to cytotoxicity in normal cells.[2][3] Kinome profiling has revealed that this compound can inhibit other kinases, which may contribute to these cytotoxic effects.[2][3] It is crucial to use the lowest effective concentration to minimize these off-target effects.
Q3: Is STAT1 Ser727 phosphorylation a reliable biomarker for this compound activity?
A3: Initially, the phosphorylation of STAT1 at serine 727 was used as a pharmacodynamic biomarker for CDK8/19 inhibition. However, further research has demonstrated that STAT1 S727 phosphorylation can be induced by various cytokines and cellular stressors in a CDK8/19-independent manner.[3] Therefore, relying solely on this marker may lead to the use of unnecessarily high concentrations of this compound, increasing the risk of off-target cytotoxicity.[3]
Q4: What are the known off-target kinases of this compound?
A4: Kinome profiling studies have identified several off-target kinases for this compound. The most significant off-target identified is PIKFYVE, a lipid kinase involved in vesicle trafficking.[3] Inhibition of other kinases has also been observed at higher concentrations.[3]
Q5: How can I mitigate this compound-induced cytotoxicity in my normal cell lines?
A5: To mitigate cytotoxicity, it is recommended to:
-
Perform a dose-response curve: Determine the optimal concentration of this compound that inhibits the target in your cancer cell line of interest while having minimal toxic effects on your normal cell line controls.
-
Use appropriate controls: Always include vehicle-treated normal cells as a baseline for viability.
-
Consider the duration of treatment: Shorter incubation times may be sufficient to observe the desired on-target effects with reduced cytotoxicity.
-
Assess off-target effects: If cytotoxicity persists at effective concentrations, consider performing experiments to confirm that the observed phenotype is due to on-target CDK8/19 inhibition and not an off-target effect.
II. Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in Normal Cells
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High level of cell death in normal cell lines at concentrations effective against cancer cell lines. | Off-target kinase inhibition: this compound may be inhibiting kinases essential for normal cell survival.[2][3] | 1. Confirm On-Target Effect: Use a structurally different CDK8/19 inhibitor to see if the same phenotype is observed. If the cytotoxicity is not replicated, it is likely an off-target effect of this compound.2. Lower the Concentration: Titrate down the concentration of this compound to the lowest possible level that still shows efficacy in your cancer cell model.3. Kinome Profiling: If resources allow, perform a kinome-wide selectivity screen to identify the specific off-target kinases affected in your cell system. |
| Incorrect Pharmacodynamic Marker: Relying on STAT1 S727 phosphorylation may lead to using excessively high concentrations.[3] | 1. Use a More Reliable Marker: Assess the modulation of direct downstream targets of the Wnt signaling pathway (e.g., Axin2, c-Myc) via qPCR or Western blot to determine the effective concentration of this compound. | |
| Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing cytotoxicity. | 1. Run a Vehicle Control: Treat normal cells with the same concentration of the vehicle used in your experiments.2. Lower Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤0.1% for DMSO). |
Guide 2: Inconsistent or Non-reproducible Cytotoxicity Results
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in cell viability readings between replicate wells. | Inconsistent Cell Seeding: Uneven cell distribution across the plate. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating.2. Check Cell Counting: Use a reliable method for cell counting to ensure the same number of cells are seeded in each well. |
| Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. | 1. Avoid Using Outer Wells: Do not use the outermost wells of the microplate for experimental samples.2. Maintain Humidity: Ensure proper humidity in the incubator to minimize evaporation. | |
| Compound Precipitation: this compound may precipitate out of solution at the concentration used. | 1. Check Solubility: Visually inspect the media for any precipitate after adding this compound.2. Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute to the final concentration immediately before use. |
III. Quantitative Data
Table 1: this compound Potency and Cellular Activity
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Biochemical Assay | CDK8 | 2.3 | [1] |
| Biochemical Assay | CDK19 | Not explicitly stated, but high affinity reported | [4] |
| Wnt Pathway Reporter Assay | HEK293 (7dF3) | 5.0 ± 2.0 | [4] |
| Wnt Pathway Reporter Assay | LS174T | 23 ± 11 | [4] |
| Cell-based CDK8/19 Inhibition | HEK293 (WT) | CXCL1 expression: ~10-30CXCL8 expression: ~10-30MYC expression: ~30-100 | [3] |
Note: IC50 values can vary depending on the specific experimental conditions and cell line used.
IV. Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
Objective: To determine the cytotoxic effect of this compound on normal and cancer cell lines.
Materials:
-
Selected normal and cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot Analysis of Wnt Pathway and STAT1 Phosphorylation
Objective: To assess the on-target activity of this compound by measuring changes in the levels of downstream Wnt pathway proteins and the phosphorylation status of STAT1.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-phospho-STAT1 (Ser727), anti-STAT1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
V. Mandatory Visualizations
Caption: this compound inhibits on-target (CDK8/19) and off-target pathways.
Caption: Troubleshooting workflow for high cytotoxicity in normal cells.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
troubleshooting inconsistent results with CCT-251921
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experiments with the CDK8/19 inhibitor, CCT-251921.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2] It functions by binding to the kinase domain of CDK8 and CDK19, thereby inhibiting their enzymatic activity. These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription.[3][4] By inhibiting CDK8/19, this compound can modulate signaling pathways, such as the WNT pathway, that are often dysregulated in cancer.[1][2][4]
Q2: What is the reported potency (IC50) of this compound?
This compound has a reported IC50 of 2.3 nM for CDK8.[1][2] It exhibits equipotent affinity for CDK19.[5]
Q3: Is this compound selective for CDK8/19?
This compound is described as a selective inhibitor. It has been tested against a panel of 279 kinases and showed minimal activity against other kinases.[1][2] However, at higher concentrations, the potential for off-target effects increases, which can contribute to inconsistent results or toxicity.[6][7]
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] It is recommended to aliquot the stock solution and store it at -20°C for up to one year or -80°C for up to two years to avoid repeated freeze-thaw cycles.[1] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Troubleshooting Guide
Issue 1: High variability or inconsistent IC50 values in cell-based assays.
Possible Causes:
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound due to differences in their genetic background, expression levels of CDK8/19, and dependence on specific signaling pathways.
-
Assay Conditions: Inconsistent assay parameters such as cell density, incubation time, and serum concentration can significantly impact results.
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in culture media can lead to inaccurate concentrations.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with the assay.[2]
Solutions:
-
Cell Line Characterization: Ensure the chosen cell line is appropriate for the study. If possible, verify the expression of CDK8 and CDK19.
-
Standardize Protocols: Maintain consistent cell passage numbers, seeding densities, and treatment durations across experiments.
-
Solubility Check: Visually inspect the media after adding this compound to ensure it has fully dissolved. Sonication may aid dissolution.[2]
-
Control DMSO Concentration: Keep the final DMSO concentration in the culture medium below 0.1% and include a vehicle control (DMSO only) in all experiments.[2]
Issue 2: Unexpected cellular toxicity or cell death.
Possible Causes:
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to toxicity.[6] A study has suggested that severe systemic toxicity observed with this compound might be due to off-target activities rather than on-target inhibition of CDK8/19.[6][7][8][9]
-
On-Target Toxicity: In some cell lines, prolonged or high-dose inhibition of CDK8/19 may be genuinely cytotoxic.
-
High Dosing in vivo: The use of high doses in animal models, potentially guided by unreliable biomarkers, can lead to systemic toxicity.[6][7]
Solutions:
-
Dose-Response Curve: Perform a careful dose-response analysis to determine the optimal concentration range that inhibits the target without causing excessive toxicity.
-
Kinome Profiling: If off-target effects are suspected, consider broader kinase profiling to identify other affected kinases.
-
Re-evaluate Biomarkers: Be cautious when using pSTAT1(Ser727) as a direct pharmacodynamic biomarker for CDK8/19 inhibition, as its phosphorylation can be influenced by other cellular stresses and cytokines in a CDK8/19-independent manner.[6]
Issue 3: Discrepancy between biochemical and cellular assay results.
Possible Causes:
-
Cellular Permeability: The compound may have poor permeability into the specific cell line being used.
-
Efflux Pumps: The cells may actively pump out the compound, reducing its intracellular concentration.
-
Compound Metabolism: The cells may metabolize this compound into a less active form.
Solutions:
-
Permeability Assays: If available, conduct permeability assays (e.g., Caco-2) to assess the compound's ability to cross cell membranes.
-
Efflux Pump Inhibitors: Consider co-treatment with known efflux pump inhibitors to see if this potentiates the effect of this compound.
-
Metabolic Stability Assays: Evaluate the metabolic stability of this compound in the presence of liver microsomes or cell lysates.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | Assay Type | Reported IC50 (nM) | Reference |
| CDK8 | Biochemical | 2.3 | [1][2] |
| CDK19 | Biochemical | equipotent to CDK8 | [5] |
| WNT Pathway (7dF3 reporter) | Cell-based | 5.0 ± 2.0 | [5] |
| WNT Pathway (LS174T) | Cell-based | 23 ± 11 | [5] |
Experimental Protocols
Protocol 1: General Western Blotting Protocol for pSTAT1 (Ser727) Analysis
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[10]
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against pSTAT1 (Ser727) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the pSTAT1 signal to total STAT1 or a loading control like β-actin or GAPDH.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add the viability assay reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK | TargetMol [targetmol.com]
- 3. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition [ouci.dntb.gov.ua]
- 10. benchchem.com [benchchem.com]
Technical Support Center: CCT-251921 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity and optimize the use of CCT-251921 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription.[4][5] By inhibiting CDK8 and CDK19, this compound can modulate signaling pathways, such as the WNT pathway, that are often dysregulated in cancer.[1][3][5]
Q2: What are the reported toxicities of this compound in animal models?
Initial studies reported severe systemic toxicities, including lethality, in rats and dogs, which were initially attributed to the on-target inhibition of CDK8/19.[6][7][8] However, subsequent research has suggested that these toxicities may not be due to on-target effects but could be a result of off-target kinase inhibition, particularly at the high doses used in those studies.[6][7][9] In mouse xenograft models, a common observable side effect has been weight loss.[6][8]
Q3: Is the toxicity of this compound a result of its intended mechanism of action (on-target toxicity)?
There is conflicting evidence regarding the source of this compound's toxicity. While one study proposed that the adverse effects were due to on-target inhibition of CDK8/19, a more recent and comprehensive analysis argues that the toxicity is likely due to off-target effects.[6][7][9] This latter study found that the toxicity of different CDK8/19 inhibitors did not correlate with their potency against CDK8 and CDK19. Kinome profiling of this compound revealed several off-target kinases that could be responsible for the observed toxicities.[6][7][9]
Q4: What is a recommended starting dose for this compound in mouse models?
In a human colorectal carcinoma xenograft mouse model, this compound was administered orally at a dose of 30 mg/kg once daily (q.d.).[1] This dosing regimen was shown to be effective in reducing tumor growth.[1] However, it is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.[10]
Q5: How should I formulate this compound for oral administration in animal studies?
A commonly used vehicle for the oral formulation of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[11] It is recommended to use sonication to aid in the dissolution of the compound.[11]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Significant weight loss in animals | High dosage leading to off-target toxicity. | Conduct a dose-response study to find the optimal therapeutic window with minimal toxicity. Consider intermittent dosing schedules (e.g., dosing every other day) to potentially improve tolerability.[12] |
| On-target toxicity. | While evidence suggests off-target effects, if on-target toxicity is suspected, carefully monitor for specific phenotypes and consider dose reduction. | |
| Inconsistent or no tumor growth inhibition | Suboptimal dosage or formulation. | Verify the formulation and dosing accuracy. Ensure the compound is fully dissolved. A dose-escalation study might be necessary to find an efficacious dose. |
| Inappropriate pharmacodynamic (PD) marker. | Phosphorylation of STAT1 at S727 has been used as a PD marker for CDK8/19 inhibition.[1][5] However, its reliability has been questioned, as it can be influenced by other cellular stresses and cytokines in a CDK8/19-independent manner.[6][7] Consider evaluating downstream targets of the WNT pathway or other CDK8/19-regulated genes as more reliable PD markers. | |
| Animal mortality | Severe systemic toxicity. | Immediately halt the study and re-evaluate the dosage. The initial high doses reported in some studies (20 to 100 mg/kg) were associated with lethality.[6] Lower doses, such as 30 mg/kg in mice, have been used with reported efficacy.[1] A thorough MTD study is critical before commencing efficacy studies.[10] |
Quantitative Data Summary
Table 1: In Vivo Efficacy and Dosing of this compound in a Mouse Xenograft Model
| Animal Model | Tumor Type | Dose | Route | Dosing Schedule | Observed Efficacy | Reference |
| NCr athymic mice | SW620 human colorectal carcinoma xenograft | 30 mg/kg | Oral | Once daily (q.d.) for 15 days | 54.2% reduction in tumor weight | [1] |
Table 2: this compound In Vitro Potency
| Target | Assay | IC50 | Reference |
| CDK8 | Biochemical Assay | 2.3 nM | [3][11] |
| CDK8 | 7dF3 cell-based WNT signaling assay | 5.0 ± 2.0 nM | [1] |
| CDK8 | LS174T cell-based WNT signaling assay | 23 ± 11 nM | [1] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline (v/v/v/v).
-
Add the this compound powder to the vehicle to achieve the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving a 200 µL volume).
-
Vortex the mixture thoroughly.
-
Sonicate the mixture until the this compound is completely dissolved.
-
Visually inspect the solution for any undissolved particles before administration.
-
Administer the formulation to the animals via oral gavage.
-
Protocol 2: Monitoring for Toxicity in Animal Models
-
Body Weight:
-
Measure and record the body weight of each animal daily.
-
A significant and progressive weight loss (e.g., >15-20%) is a key indicator of toxicity and may require dose reduction or cessation of treatment.
-
-
Clinical Observations:
-
Observe the animals daily for any clinical signs of toxicity, including but not limited to:
-
Changes in posture or gait
-
Ruffled fur
-
Lethargy or reduced activity
-
Changes in food and water consumption
-
Diarrhea or other gastrointestinal issues
-
-
-
Blood Analysis (Optional but Recommended):
-
At the end of the study, or at interim time points, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess for hematological and organ toxicity.
-
Visualizations
Caption: this compound inhibits CDK8/19, modulating WNT signaling.
Caption: Workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for this compound-induced toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]
- 6. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC253" by Mengqian Chen, Jing Li et al. [scholarcommons.sc.edu]
- 10. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | CDK | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: CCT-251921 Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the CDK8/19 inhibitor CCT-251921 in cancer cells. As direct experimental data on this compound resistance is limited, this guide is based on established mechanisms of resistance to other targeted cancer therapies and CDK inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual loss of sensitivity to this compound in our cancer cell line over time. What are the potential underlying resistance mechanisms?
A1: Acquired resistance to targeted therapies like this compound can arise through several mechanisms. The most common possibilities include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of CDK8/19 by upregulating parallel signaling pathways that promote cell survival and proliferation, such as the PI3K/AKT/mTOR or MAPK/ERK pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Target Alteration: While less common for kinase inhibitors that are not ATP-competitive, mutations in the drug-binding site of CDK8 or CDK19 could potentially reduce the binding affinity of this compound.
-
Epigenetic Modifications: Changes in the epigenetic landscape can lead to altered gene expression profiles that promote a resistant phenotype without direct genetic mutations in the drug target.
Q2: How can we experimentally determine if our resistant cells have activated a bypass signaling pathway?
A2: To investigate the activation of bypass pathways, a comparative analysis of the proteome and phosphoproteome of parental (sensitive) and this compound-resistant cells is recommended. Western blotting is a straightforward method to assess the phosphorylation status of key proteins in suspected bypass pathways.
Q3: What is the best way to check for increased drug efflux in our this compound-resistant cell line?
A3: Increased drug efflux can be investigated using a rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate for many ABC transporters. If the resistant cells show lower intracellular fluorescence compared to the parental cells, it suggests increased efflux. This can be confirmed by using a known ABC transporter inhibitor, such as verapamil or cyclosporin A, which should restore rhodamine 123 accumulation in the resistant cells.
Q4: We are developing a this compound-resistant cell line. What is a standard protocol for this?
A4: A common method for generating a drug-resistant cell line is through continuous exposure to escalating concentrations of the drug. This process typically takes several months.
Troubleshooting Guides
Guide 1: Investigating Reduced Drug Efficacy
Issue: Decreased potency (higher IC50) of this compound in your cell line.
Possible Cause & Troubleshooting Steps:
| Possible Cause | Suggested Experiment | Expected Outcome if Cause is Valid |
| Activation of Bypass Signaling | Perform Western blot analysis for key signaling proteins (e.g., p-AKT, p-ERK) in parental vs. resistant cells. | Increased phosphorylation of AKT, ERK, or other survival pathway proteins in resistant cells. |
| Increased Drug Efflux | Conduct a rhodamine 123 efflux assay with and without an ABC transporter inhibitor (e.g., verapamil). | Resistant cells will show lower rhodamine 123 accumulation, which is reversed by the inhibitor. |
| Target Alteration | Sequence the CDK8 and CDK19 genes in parental and resistant cells. | Identification of mutations in the drug-binding domain of CDK8 or CDK19 in resistant cells. |
Hypothetical Data Summary: Western Blot Analysis of Bypass Pathway Activation
| Cell Line | Treatment | p-AKT (Ser473) Level (Relative to loading control) | p-ERK1/2 (Thr202/Tyr204) Level (Relative to loading control) |
| Parental | DMSO | 1.0 | 1.0 |
| Parental | This compound (1 µM) | 0.8 | 0.9 |
| Resistant | DMSO | 2.5 | 3.1 |
| Resistant | This compound (1 µM) | 2.4 | 3.0 |
This hypothetical data illustrates a scenario where the resistant cell line shows elevated baseline activation of AKT and ERK pathways, which is not significantly impacted by this compound treatment.
Guide 2: Characterizing a Newly Developed Resistant Cell Line
Issue: You have successfully generated a cell line that proliferates in the presence of high concentrations of this compound and need to characterize the resistance mechanism.
Workflow:
Caption: Workflow for characterizing this compound resistant cells.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine Initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor and Passage: Monitor the cells for signs of recovery and stable proliferation at each new concentration. Passage the cells as needed. This process may take several months.
-
Confirm Resistance: Once the cells are stably growing in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the shift in IC50 with a new dose-response assay. The Resistance Index (RI) can be calculated as the IC50 of the resistant line divided by the IC50 of the parental line. An RI greater than 3 is generally considered significant.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different passage numbers.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
-
Cell Lysis: Lyse parental and this compound-resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from parental and resistant cell lysates onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: Western blot experimental workflow.
Protocol 3: Rhodamine 123 Efflux Assay
-
Cell Seeding: Seed parental and resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate half of the wells for each cell line with an ABC transporter inhibitor (e.g., 10 µM verapamil) for 1 hour.
-
Rhodamine 123 Loading: Add rhodamine 123 (final concentration 1 µM) to all wells and incubate for 30 minutes.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Immediately measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/528 nm).
-
Data Analysis: Compare the fluorescence intensity between parental and resistant cells, with and without the inhibitor.
Caption: Rhodamine 123 efflux assay workflow.
Disclaimer: The information provided in this technical support center is intended for research use only. The potential resistance mechanisms and experimental protocols are based on general principles of cancer drug resistance and may need to be optimized for your specific experimental system.
Technical Support Center: CCT-251921 In Vivo Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo bioavailability of the selective CDK8/19 inhibitor, CCT-251921.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, with an IC50 of 2.3 nM for CDK8.[1][2] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription. By inhibiting CDK8/19, this compound modulates signaling pathways, including the Wnt pathway, which is often dysregulated in cancer.[1][2]
Q2: this compound is described as "orally bioavailable." What does this mean for my experiments?
A2: While this compound has demonstrated oral bioavailability in preclinical studies, this term indicates that the compound can be absorbed into the systemic circulation after oral administration.[3][4][5] However, the actual percentage of bioavailability and the plasma concentrations achieved can be influenced by several factors, including the formulation, animal species, and individual animal physiology. Therefore, optimizing your experimental conditions is crucial to ensure consistent and adequate drug exposure.
Q3: What is a recommended starting formulation for in vivo oral dosing of this compound in mice?
A3: A formulation that has been used in published preclinical studies consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[2] It is recommended to prepare this formulation fresh for each use and to sonicate it to ensure complete dissolution of this compound.[2]
Q4: Are there known toxicity concerns with this compound at higher doses?
A4: Yes, at high doses, this compound has been reported to cause systemic toxicity, which may be attributed to off-target kinase inhibition.[6][7][8] It is important to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model and to correlate pharmacokinetic data with pharmacodynamic and efficacy readouts to use the lowest effective dose.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or variable plasma concentrations of this compound after oral gavage. | Poor Solubility/Precipitation: this compound is soluble in DMSO but has low aqueous solubility.[9] It may precipitate out of solution in the gastrointestinal tract. | 1. Optimize Formulation: Ensure the recommended formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) is prepared correctly and sonicated.[2] Consider screening other GRAS (Generally Recognized As Safe) excipients to improve solubility, such as other co-solvents (e.g., PEG400, propylene glycol) or surfactants (e.g., Cremophor EL). 2. Particle Size Reduction: If using a suspension, consider micronization of the this compound powder to increase the surface area for dissolution. |
| Metabolism: Rapid first-pass metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation. | 1. Use of Inhibitors (for investigative purposes): In pilot studies, co-administration with broad-spectrum cytochrome P450 inhibitors can help determine if metabolism is a primary driver of low bioavailability. This is not a long-term solution but can help diagnose the issue. 2. Consider Alternative Routes: For initial efficacy studies where oral bioavailability is a significant hurdle, consider intraperitoneal (IP) administration to bypass first-pass metabolism. | |
| High variability in plasma concentrations between animals. | Inconsistent Dosing Technique: Inaccurate gavage technique can lead to dosing errors or reflux of the formulation. | 1. Ensure Proper Training: All personnel performing oral gavage should be properly trained and proficient in the technique. 2. Standardize Procedure: Use a consistent gavage volume based on the animal's body weight and administer the dose at a controlled rate. |
| Physiological Differences: Variations in gastric pH, gastrointestinal motility, and food content can affect drug absorption. | 1. Fasting: Fast animals for a consistent period (e.g., 4-6 hours) before dosing to standardize gut conditions. Ensure free access to water. 2. Control for Circadian Rhythms: Perform dosing at the same time each day. | |
| Unexpected toxicity or adverse effects at presumed therapeutic doses. | Off-Target Effects: High plasma concentrations of this compound can lead to inhibition of other kinases, causing toxicity.[6][7][8] | 1. Dose De-escalation: If toxicity is observed, reduce the dose. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Measure plasma concentrations of this compound and correlate them with a pharmacodynamic marker of CDK8/19 inhibition (e.g., pSTAT1) and the observed toxicity. This will help define a therapeutic window. 3. Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. |
Quantitative Data Summary
Table 1: Physicochemical and In Vitro Properties of this compound
| Parameter | Value | Reference |
| IC50 (CDK8) | 2.3 nM | [1][2] |
| IC50 (CDK19) | 2.6 nM | [10] |
| Solubility | Soluble in DMSO; Insoluble in water. "Acceptable aqueous solubility" noted, but a specific value is not provided in the searched literature. | [1][9] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Parameter | Value | Dosing Conditions | Reference |
| Dose | 30 mg/kg | Oral gavage | [7] |
| Plasma Concentration (1h) | 14.1 µM | [7] | |
| Plasma Concentration (2h) | 6.9 µM | [7] | |
| Plasma Concentration (6h) | 0.8 µM | [7] | |
| Formulation | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
Objective: To prepare a homogenous solution/suspension of this compound suitable for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Sonicator bath
Methodology:
-
Calculate Required Amounts: Based on the desired final concentration (e.g., 2 mg/mL) and total volume, calculate the required mass of this compound and volume of each vehicle component.
-
Dissolve this compound in DMSO: In a sterile conical tube, add the calculated volume of DMSO to the pre-weighed this compound powder. Vortex or gently swirl until the powder is completely dissolved.
-
Add PEG300: Add the calculated volume of PEG300 to the DMSO solution. Mix thoroughly by vortexing.
-
Add Tween 80: Add the calculated volume of Tween 80 to the mixture. Mix thoroughly. The solution may appear viscous.
-
Add Saline: Slowly add the calculated volume of saline to the mixture while vortexing to prevent precipitation.
-
Sonicate: Place the tube in a sonicator bath for 10-15 minutes to ensure a homogenous solution/suspension.
-
Final Inspection: Visually inspect the formulation to ensure there are no visible precipitates. Prepare this formulation fresh before each use.
Protocol 2: In Vivo Bioavailability Assessment of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following oral administration.
Materials:
-
This compound formulation (from Protocol 1)
-
8-10 week old mice (e.g., C57BL/6 or appropriate strain for your model)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation and Fasting: Acclimate mice to the facility for at least one week. Fast the mice for 4-6 hours before dosing, with free access to water.
-
Dosing: Weigh each mouse and administer the this compound formulation via oral gavage at the desired dose (e.g., 30 mg/kg). Record the exact time of dosing for each animal.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Collect blood into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.
Visualizations
Caption: this compound inhibits CDK8/19, preventing β-catenin activation.
Caption: Workflow for optimizing the in vivo bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. cenmed.com [cenmed.com]
interpreting unexpected phenotypes with CCT-251921 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the CDK8/19 inhibitor, CCT-251921. Here, you will find information to interpret unexpected phenotypes and guidance on experimental design and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1][2] These kinases are components of the Mediator complex, which regulates transcription.[3]
Q2: Is phosphorylation of STAT1 at Ser727 a reliable biomarker for this compound activity?
A2: No, the phosphorylation of STAT1 at serine 727 is not considered a reliable pharmacodynamic marker for CDK8/19 inhibition.[3][4][5] Studies have shown that various cytokines and stress stimuli can induce STAT1 Ser727 phosphorylation independently of CDK8/19 activity.[3][4][5] Therefore, a lack of change or unexpected changes in pSTAT1 (Ser727) levels should be interpreted with caution.
Q3: What are the known downstream signaling pathways affected by CDK8/19 inhibition?
A3: CDK8 and CDK19 are involved in regulating multiple signaling pathways, primarily through their role in transcription. One of the most well-documented is the WNT/β-catenin signaling pathway, where CDK8/19 inhibition has been shown to have a modulatory effect.[1][3]
Q4: Are there any known off-target effects of this compound?
A4: Some studies suggest that the systemic toxicity observed with this compound and similar compounds may be due to off-target effects rather than on-target inhibition of CDK8/19.[4][6] Kinome profiling has identified several other kinases that may be inhibited by this compound, which could contribute to unexpected phenotypes.[4][6][7]
Troubleshooting Guides
Issue 1: Unexpectedly Weak or Variable Anti-proliferative Effects
Potential Cause & Solution
-
Cell Line Dependency: The anti-proliferative effects of CDK8/19 inhibitors can be highly cell-line dependent.[8] Not all cancer cell lines are sensitive to CDK8/19 inhibition for their growth.[9]
-
Recommendation: Screen a panel of cell lines to identify those with sensitivity to this compound. Consider using cell lines where CDK8 or CDK19 has been shown to be a driver of proliferation. In some prostate cancer cells, dual depletion of both CDK8 and CDK19 was required to suppress proliferation.[10]
-
-
Assay Conditions: Standard cell viability assays (e.g., MTT, MTS) can be influenced by metabolic changes that are independent of cell death.
-
Recommendation: Use multiple, mechanistically distinct viability assays to confirm results. For example, complement a metabolic assay with a direct measure of cell number (e.g., cell counting) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
-
-
Focus on Other Phenotypes: CDK8/19 inhibition may not always lead to direct cell killing but can have other significant effects, such as inhibiting metastasis or preventing the development of drug resistance.[9][11][12]
-
Recommendation: Investigate other phenotypic outcomes beyond proliferation, such as changes in cell migration, invasion, or the emergence of drug-resistant clones in long-term culture.
-
Issue 2: Observed Cellular Toxicity or Phenotypes Inconsistent with Known CDK8/19 Function
Potential Cause & Solution
-
Off-Target Kinase Inhibition: As mentioned in the FAQs, this compound may inhibit other kinases, leading to phenotypes that are not a direct result of CDK8/19 inhibition.[4][6][7]
-
Recommendation: To distinguish between on-target and off-target effects, consider the following experimental approaches:
-
Use a Structurally Different CDK8/19 Inhibitor: Compare the phenotype observed with this compound to that of another potent and selective CDK8/19 inhibitor with a different chemical scaffold. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete CDK8 and/or CDK19. If the genetic approach phenocopies the effect of this compound, this provides strong evidence for an on-target mechanism.
-
Rescue Experiment: In a CDK8/19 knockout or knockdown background, the addition of this compound should not produce the phenotype of interest if it is an on-target effect.
-
-
Issue 3: Unexpected Effects on Immune or Stem Cells
Potential Cause & Solution
-
Impact on Non-Cancerous Cells: CDK8/19 are known to play roles in the function of various cell types, including immune cells and stem cells.[8][13]
-
Recommendation: When studying the effects of this compound in co-culture systems or in vivo, be aware of its potential impact on non-tumor cells. For example, inhibition of CDK8/19 has been shown to promote the differentiation of regulatory T cells (Tregs).[13] It is advisable to characterize the effects on different cell populations within your experimental system.
-
Data Presentation
Table 1: Summary of this compound Activity and Potential Unexpected Outcomes
| Parameter | Reported Value/Observation | Potential for Unexpected Phenotype | Troubleshooting Recommendation |
| Target IC50 (CDK8) | Potent (nanomolar range) | Low | N/A |
| Anti-proliferative Effect | Modest and cell-line dependent[8] | High | Test a panel of cell lines; investigate alternative phenotypes. |
| STAT1 Ser727 Phosphorylation | Unreliable as a biomarker[3][4][5] | High | Use alternative methods to confirm target engagement (e.g., gene expression analysis of known CDK8/19 targets). |
| In Vivo Toxicity | May be due to off-target effects[4][6] | High | Use genetic approaches (knockdown/knockout) to validate that the phenotype is on-target. |
| Effect on Immune Cells | Can promote Treg differentiation[13] | Medium | Characterize the effects on different cell populations in co-culture or in vivo models. |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects
This workflow outlines a strategy to determine if an observed cellular phenotype is a direct result of CDK8/19 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC253" by Mengqian Chen, Jing Li et al. [scholarcommons.sc.edu]
- 8. Scientists raise warning over drugs targeting CDK8 and CDK19 - ecancer [ecancer.org]
- 9. Identifying Cancers Impacted by CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. mdpi.com [mdpi.com]
- 12. "The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of" by Amanda C. Sharko, Chang-Uk Lim et al. [scholarcommons.sc.edu]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
CCT-251921 vs. Senexin B in Colorectal Cancer Cells: A Comparative Guide
This guide provides a detailed comparison of two selective CDK8/19 inhibitors, CCT-251921 and Senexin B, focusing on their preclinical performance in colorectal cancer (CRC) models. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Mediator complex in CRC.
Introduction
Cyclin-dependent kinase 8 (CDK8) and its paralog CDK19 are components of the Mediator complex, which plays a crucial role in transcriptional regulation.[1] Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of several cancers, including colorectal cancer.[2][3] Both this compound and Senexin B are small molecule inhibitors targeting the kinase activity of CDK8 and CDK19, and have been investigated for their anti-cancer properties. This guide synthesizes available preclinical data to facilitate an objective comparison of their efficacy and mechanisms of action in CRC cells.
Comparative Performance: Quantitative Data
The following tables summarize the available quantitative data for this compound and Senexin B in colorectal cancer models. It is important to note that a direct head-to-head study in the same experimental setting is not publicly available. Therefore, the data presented here are compiled from different studies and should be interpreted with caution.
| Compound | Target | IC50/Kd | Cell Line/Model | Reference |
| This compound | CDK8 | IC50: 2.3 nM | Biochemical Assay | [4] |
| CDK8 | IC50: 4.9 nM | Reporter Displacement Assay | [5] | |
| Senexin B | CDK8 | Kd: 140 nM | Biochemical Assay | [6][7] |
| CDK19 | Kd: 80 nM | Biochemical Assay | [6][7] | |
| CDK8 | IC50: 24-50 nM | Biochemical Assay | [1] |
Table 1: Biochemical Potency of this compound and Senexin B against CDK8/19. This table outlines the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values, indicating the potency of each compound against its target kinases in biochemical assays.
| Compound | Assay | Cell Line(s) | Key Findings | Reference |
| This compound | WNT Pathway Reporter Assay | LS174T, SW480, Colo205 | Potent inhibition of basal WNT pathway activity. | [4] |
| In Vivo Xenograft | SW620 | 54.2% reduction in tumor weight. | [4] | |
| Senexin B | Colony Formation Assay | HCT116, HT29, SW480 | Moderate inhibition of long-term cell growth. | [8] |
| In Vivo Metastasis Model | CT26 (murine) | Suppression of metastatic growth in the liver. | [9] | |
| In Vivo Metastasis Model | HCT116 | Suppression of hepatic metastasis. | [10] |
Table 2: In Vitro and In Vivo Efficacy in Colorectal Cancer Models. This table summarizes the observed anti-cancer effects of this compound and Senexin B in various colorectal cancer cell lines and animal models.
Signaling Pathways and Mechanism of Action
Both this compound and Senexin B exert their effects by inhibiting CDK8 and CDK19, which are key regulators of transcription. Their primary mechanisms of action in colorectal cancer cells involve the modulation of the WNT/β-catenin and STAT1 signaling pathways.
CDK8 has been identified as a colorectal cancer oncogene that positively regulates β-catenin activity.[11][12] By inhibiting CDK8, both this compound and Senexin B can attenuate the transcriptional output of the WNT pathway, which is aberrantly activated in the majority of colorectal cancers.[4]
Furthermore, CDK8 can phosphorylate STAT1 on serine 727 (S727), a modification that modulates its transcriptional activity.[8] Inhibition of CDK8/19 by these compounds leads to a reduction in STAT1 S727 phosphorylation, impacting the expression of STAT1 target genes.[2][4]
Caption: Simplified signaling pathway of CDK8/19 inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.
Cell Viability and Colony Formation Assays
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT116, HT29, SW480, SW620, LS174T, Colo205) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo): Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or Senexin B for a specified period (e.g., 72 hours). Cell viability is assessed using a commercially available kit according to the manufacturer's instructions. Absorbance or luminescence is measured using a plate reader, and IC50 values are calculated.
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with the inhibitors. The medium is changed every 2-3 days with fresh inhibitor. After a period of 10-14 days, colonies are fixed with methanol and stained with crystal violet. The number and size of colonies are quantified.
Caption: Workflow for in vitro cell-based assays.
In Vivo Xenograft and Metastasis Models
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used. All animal experiments are conducted in accordance with institutional guidelines and regulations.
-
Xenograft Tumor Model: CRC cells (e.g., SW620) are injected subcutaneously into the flanks of the mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound or vehicle is administered orally at a specified dose and schedule. Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.
-
Metastasis Model: To model metastasis, CRC cells (e.g., CT26 or HCT116) are injected into the spleen or cecal wall of the mice. Senexin B or vehicle is administered. After a defined period, the liver and other organs are harvested to assess the extent of metastatic tumor growth, which can be quantified by measuring organ weight, counting metastatic nodules, or through histological analysis.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction and Quantification: CRC cells are treated with the inhibitors for a specified time. Cells are then lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-STAT1 (S727), total STAT1, β-catenin, and a loading control like β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Conclusion
Both this compound and Senexin B demonstrate promising preclinical activity against colorectal cancer cells through the inhibition of CDK8 and CDK19. This compound exhibits high biochemical potency and has been shown to reduce tumor growth in a xenograft model. Senexin B, while appearing less potent in biochemical assays, effectively suppresses metastasis in multiple in vivo models. The choice between these inhibitors for further research and development may depend on the specific therapeutic strategy, such as targeting primary tumor growth versus preventing metastatic dissemination. This guide provides a foundation for understanding the comparative preclinical profiles of these two CDK8/19 inhibitors in the context of colorectal cancer. Further direct comparative studies are warranted to definitively establish their relative efficacy and therapeutic potential.
References
- 1. Senexin B (SNX2-1-165) | CDK8/CDK19 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]
- 3. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mediator Kinase Inhibitor Selectivity and Activity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. selleckchem.com [selleckchem.com]
- 8. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK8 Expression in 470 Colorectal Cancers in Relation to β-Catenin Activation, Other Molecular Alterations and Patient Survival - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of CCT-251921: A Comparative Guide Using Knockout Cell Lines
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a small molecule inhibitor is a critical step in preclinical development. This guide provides a comparative analysis of CCT-251921, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, with a focus on validating its on-target effects using knockout (KO) cell lines.
This compound is an orally bioavailable inhibitor with low nanomolar potency against CDK8 and CDK19, kinases that are key transcriptional regulators implicated in various cancers.[1][2][3] To rigorously assess its mechanism of action and distinguish on-target from potential off-target effects, experiments utilizing CRISPR-generated knockout cell lines are indispensable. This guide details the experimental data and protocols that underpin our understanding of this compound's activity in comparison to other known CDK8/19 inhibitors.
Comparative Analysis of CDK8/19 Inhibitors
The following table summarizes the biochemical and cellular potency of this compound and other representative CDK8/19 inhibitors. The use of wild-type (WT) and double knockout (dKO) cells is crucial for determining the dependency of the inhibitor's effect on the presence of its targets.
| Compound | Target(s) | IC50 (nM) - CDK8 | IC50 (nM) - CDK19 | Cellular Potency (WNT Pathway IC50, nM) | Off-Target Concerns Noted | Reference |
| This compound | CDK8/19 | 2.3 | 2.6 | Potent inhibition in various cancer cell lines | Potential for off-target effects at high concentrations | [2][3][4] |
| MSC2530818 | CDK8/19 | Potent | Potent | Similar to this compound | Systemic toxicity observed in vivo, potentially due to off-target effects | [4][5] |
| Senexin B | CDK8/19 | 140 (Kd) | 80 (Kd) | Less potent than this compound | Generally considered to have a favorable off-target profile | [6] |
| 16-didehydro-cortistatin A (dCA) | CDK8/19 | Low nanomolar | Low nanomolar | Potent | Sustained inhibition of CDK8/19-dependent gene expression | [4][5] |
Experimental Protocols
Detailed methodologies are essential for the reproducible validation of an inhibitor's performance. Below are key experimental protocols used to characterize and compare CDK8/19 inhibitors using knockout cell lines.
Cell-Based Assay for CDK8/19 Inhibition using Knockout Cells
This protocol is designed to assess the CDK8/19-specific effects of inhibitors on gene expression.
1. Cell Culture:
- Wild-type (WT), CDK8 knockout (8KO), CDK19 knockout (19KO), and CDK8/CDK19 double knockout (dKO) HEK293 cells are cultured in DMEM supplemented with 10% FBS and penicillin/streptomycin.[7]
2. Compound Treatment:
- Cells are seeded in multi-well plates and allowed to adhere overnight.
- Cells are pre-treated with a concentration range of this compound or other CDK8/19 inhibitors for 1 hour.
3. Gene Expression Induction:
- Transcription is induced by treating the cells with an appropriate stimulus, such as 10 ng/mL of TNFα, to activate signaling pathways regulated by CDK8/19, like NFκB.[4]
4. Endpoint Analysis:
- After a suitable incubation period (e.g., 3-6 hours), cells are harvested, and RNA is extracted.
- The expression of target genes downstream of CDK8/19 is quantified by RT-qPCR.
- A significant reduction in gene expression in WT, 8KO, and 19KO cells treated with the inhibitor, but no effect in dKO cells, confirms on-target activity.[4]
Western Blot Analysis of STAT1 Phosphorylation
This assay has been widely used as a pharmacodynamic biomarker for CDK8/19 activity. However, studies using knockout cells have revealed its limitations.
1. Cell Lysis and Protein Quantification:
- WT and dKO cells are treated with inhibitors at various concentrations and for different durations.
- Cells are then lysed, and total protein concentration is determined using a BCA assay.
2. SDS-PAGE and Immunoblotting:
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against phospho-STAT1 (Ser727) and total STAT1.
- Following incubation with secondary antibodies, the protein bands are visualized.
3. Interpretation:
- While CDK8/19 inhibitors can reduce STAT1 phosphorylation in WT cells, it has been shown that various stress stimuli can induce STAT1 phosphorylation in a CDK8/19-independent manner in dKO cells.[4][5] This highlights the importance of using knockout cells to validate the specificity of pharmacodynamic markers.
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the CDK8/19 signaling pathway and the experimental workflow for validating on-target effects.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | CDK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition | MDPI [mdpi.com]
Unveiling the Target Engagement of CCT-251921: An RNA-seq-Based Comparative Analysis
A deep dive into the transcriptomic impact of the potent CDK8/19 inhibitor, CCT-251921, reveals its on-target engagement and provides a comparative landscape against other selective CDK8/19 inhibitors. This guide offers researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, key regulators of gene transcription.[1][2] Dysregulation of CDK8/19 activity is implicated in various cancers, making them attractive therapeutic targets.[2] RNA sequencing (RNA-seq) is a powerful tool to elucidate the genome-wide transcriptional changes induced by small molecule inhibitors, thereby confirming their target engagement and mechanism of action. This guide compares the performance of this compound with other notable CDK8/19 inhibitors—MSC-2530818, BI-1347, and Senexin B—through an analysis of their effects on gene expression, particularly within the WNT and STAT1 signaling pathways.
Comparative Performance of CDK8/19 Inhibitors
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and its alternatives against CDK8.
| Inhibitor | Target | IC50 (nM) |
| This compound | CDK8 | 2.3[1] |
| MSC-2530818 | CDK8 | Not explicitly found |
| BI-1347 | CDK8 | 1[3] |
| Senexin B | CDK8 | Not explicitly found |
Note: Direct comparative IC50 values for all compounds from a single study were not available in the search results. The provided values are from individual sources and should be interpreted with caution.
To understand the functional consequences of CDK8/19 inhibition, RNA-seq analysis is employed to identify differentially expressed genes. While a direct comparative dataset with log2 fold changes for all inhibitors was not available, the literature indicates that these inhibitors impact the expression of genes regulated by the WNT and STAT1 signaling pathways.
The following table provides a representative list of key genes within these pathways and their expected expression changes upon effective CDK8/19 inhibition, based on the known functions of these pathways.
| Pathway | Gene | Expected Change upon CDK8/19 Inhibition |
| WNT Signaling | AXIN2 | Downregulation |
| MYC | Downregulation | |
| CCND1 (Cyclin D1) | Downregulation | |
| STAT1 Signaling | IRF1 | Downregulation |
| SOCS1 | Upregulation | |
| STAT1 | No significant change in gene expression |
Experimental Protocols
RNA-seq Analysis of this compound Treated Cancer Cells
This protocol outlines a general workflow for RNA-seq analysis to assess the transcriptomic effects of this compound on a cancer cell line.
1. Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., colorectal cancer cell line SW620) in appropriate media and conditions.
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound at a predetermined concentration (e.g., 100 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Harvest cells for RNA extraction.
2. RNA Extraction and Quality Control:
-
Extract total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA using a standard kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the this compound-treated and control groups.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify the biological pathways that are significantly affected by this compound treatment.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: WNT Signaling Pathway and the Role of this compound.
Caption: STAT1 Signaling Pathway and the Role of this compound.
Caption: RNA-seq Experimental Workflow.
References
- 1. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "CDK8 and CDK19: Positive Regulators of Signal-Induced Transcription an" by Mengqian Chen, Jing Li et al. [scholarcommons.sc.edu]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
Comparative Efficacy of CCT-251921 and Other CDK8 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CDK8 inhibitor CCT-251921 with other notable alternatives. The information is supported by experimental data to facilitate informed decisions in research and development.
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in cancer therapy due to its role in regulating gene transcription through the Mediator complex. Dysregulation of CDK8 activity is implicated in various cancers, making its selective inhibition a promising therapeutic strategy. This guide focuses on the efficacy of this compound, a potent and orally bioavailable CDK8 inhibitor, in comparison to other known CDK8 inhibitors.
Quantitative Comparison of CDK8 Inhibitor Potency
The following table summarizes the in vitro potency of this compound against a panel of other CDK8 inhibitors, as measured by their half-maximal inhibitory concentration (IC50) in biochemical assays. Lower IC50 values indicate higher potency.
| Inhibitor | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Reference Cell Line/Assay |
| This compound | 2.3 | Not specified | Biochemical Assay |
| BI-1347 | 1.1 | Not specified | Biochemical Assay |
| MSC2530818 | 2.6 | Not specified | Biochemical Assay |
| SEL120-34A | 4.4 | 10.4 | Biochemical Assay |
| Senexin B | 140 (Kd) | 80 (Kd) | Biochemical Assay (Kd) |
| AS2863619 | 0.61 | 4.28 | Biochemical Assay |
| LY2857785 | 16 | Not specified | Biochemical Assay |
In Vivo Efficacy in Preclinical Models
Direct comparative in vivo studies for a wide range of CDK8 inhibitors under identical conditions are limited in publicly available literature. However, individual studies provide insights into their potential efficacy.
This compound: In a preclinical study using an APC-mutant SW620 human colorectal carcinoma xenograft model, oral administration of this compound resulted in a significant 54.2% reduction in tumor weight by day 15.[1]
MSC2530818: This inhibitor has also demonstrated tumor growth inhibition in an APC-mutant SW620 human colorectal carcinoma xenograft model following oral administration.
BI-1347: In a murine B16-F10 melanoma model, BI-1347 treatment resulted in significant tumor growth inhibition.
It is important to note that direct comparisons of the in vivo efficacy of these compounds are challenging due to variations in the experimental models, dosing regimens, and endpoints used in different studies.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving CDK8 and a typical experimental workflow for evaluating CDK8 inhibitors.
CDK8 Signaling Pathway
Experimental Workflow for CDK8 Inhibitors
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK8 in a purified system.
Objective: To determine the IC50 value of a test compound against CDK8.
Materials:
-
Recombinant human CDK8/Cyclin C enzyme complex.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
ATP.
-
Peptide substrate (e.g., a generic kinase substrate or a specific CDK8 substrate).
-
Test compound (serially diluted).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
96-well or 384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the CDK8/Cyclin C enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Phospho-STAT1 (Ser727)
This assay measures the inhibition of CDK8-mediated phosphorylation of STAT1 at serine 727 in a cellular context, serving as a pharmacodynamic biomarker of CDK8 activity.
Objective: To assess the ability of a test compound to inhibit CDK8 activity in cells.
Materials:
-
Human cancer cell line known to have active STAT1 signaling (e.g., SW620).
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total STAT1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT1 as a loading control.
-
Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 signal to determine the extent of inhibition.
SW620 Colorectal Cancer Xenograft Model
This in vivo assay evaluates the anti-tumor efficacy of a CDK8 inhibitor in a mouse model.
Objective: To determine the effect of a test compound on tumor growth in vivo.
Materials:
-
SW620 human colorectal adenocarcinoma cells.
-
Immunocompromised mice (e.g., athymic nude or NSG mice).
-
Matrigel or similar basement membrane matrix.
-
Test compound formulated for oral or another appropriate route of administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Culture SW620 cells under standard conditions.
-
Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the planned dosing schedule and route.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
References
Validating STAT1 Phosphorylation as a Biomarker for CCT-251921: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a critical comparison of STAT1 phosphorylation and alternative biomarkers for assessing the pharmacodynamic activity of CCT-251921, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19. While historically utilized, the reliability of STAT1 serine 727 (S727) phosphorylation as a specific on-target biomarker for this compound is debatable. This guide presents experimental data and detailed protocols to objectively compare STAT1 phosphorylation with more robust, transcription-based biomarkers.
Executive Summary
This compound is a small molecule inhibitor of the Mediator complex-associated kinases CDK8 and CDK19, which play crucial roles in regulating gene transcription. Initial studies employed the phosphorylation of STAT1 at S727 as a pharmacodynamic (PD) marker to indicate target engagement. However, emerging evidence reveals that STAT1 S727 phosphorylation can be induced by various stimuli in a CDK8/19-independent manner, raising concerns about its specificity. This guide explores validated alternative biomarkers, primarily focusing on the modulation of specific gene expression signatures, which offer a more reliable assessment of this compound's on-target activity.
Comparative Analysis of Biomarkers
The ideal biomarker for a targeted therapy should be sensitive, specific, and directly reflect the drug's mechanism of action. Here, we compare STAT1 S727 phosphorylation with transcriptional biomarkers.
| Biomarker | Principle | Pros | Cons |
| Phospho-STAT1 (S727) | Measures the phosphorylation of a downstream substrate of CDK8. | - Relatively straightforward to measure via Western blot or ELISA. - Historically used for CDK8/19 inhibitors. | - Lacks specificity; can be induced by various stress and cytokine signals independent of CDK8/19 activity.[1][2][3] - May not consistently correlate with on-target gene modulation. |
| WNT Pathway Gene Expression | Quantifies changes in the mRNA levels of WNT target genes (e.g., AXIN2, MYC), which are regulated by CDK8/19. | - Directly reflects the transcriptional regulatory function of CDK8/19. - High specificity for on-target activity. | - Requires RNA extraction and RT-qPCR, which can be more time-consuming than protein-based assays. - The specific gene set may be cell-context dependent. |
| NF-κB Pathway Gene Expression | Measures the expression of NF-κB target genes (e.g., CXCL1, CXCL8) that are potentiated by CDK8/19. | - Provides a functional readout of CDK8/19's role in inflammatory signaling. - Can be assessed using RT-qPCR or reporter assays. | - The response may be influenced by other signaling pathways that converge on NF-κB. |
| Interferon-stimulated Gene (ISG) Expression | Assesses changes in the expression of genes regulated by the interferon signaling pathway, where STAT1 is a key mediator. | - Directly linked to the STAT1 pathway, offering a more functional readout than phosphorylation alone. | - The expression of some ISGs can be influenced by factors other than CDK8/19-mediated STAT1 phosphorylation.[4] |
Experimental Data
STAT1 S727 Phosphorylation is an Unreliable Biomarker
Studies have demonstrated that various stimuli, including cytokines and cellular stress, can induce the phosphorylation of STAT1 at S727 even in the absence of CDK8 and CDK19.[1] This indicates that a reduction in pSTAT1 S727 levels upon this compound treatment cannot be unequivocally attributed to on-target CDK8/19 inhibition.
Gene Expression Changes as a Robust Alternative
Treatment of cancer cell lines with this compound and other selective CDK8/19 inhibitors has been shown to cause significant changes in the expression of specific gene sets. For instance, in colorectal cancer cells with activated WNT signaling, this compound potently inhibits the expression of WNT target genes.[5][6]
Table 1: Comparison of IC50/EC50 Values for this compound and Comparators on Different Biomarkers
| Compound | Target | pSTAT1 (S727) Inhibition (IC50) | WNT Reporter Assay (IC50) | NF-κB Reporter Assay (IC50) |
| This compound | CDK8/19 | Cell-type dependent | ~23 nM (LS174T cells)[6] | Not widely reported |
| Senexin B | CDK8/19 | Not widely reported | Not widely reported | ~200-500 nM[7] |
| BI-1347 | CDK8/19 | ~3 nM (NK-92 cells)[6] | Not widely reported | Not widely reported |
Data is compiled from multiple sources and cell lines. Direct comparative studies are limited.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Western Blot for STAT1 S727 Phosphorylation
1. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT1 (S727) (e.g., Cell Signaling Technology #9177) and total STAT1 overnight at 4°C.[8][9]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
4. Densitometry Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-STAT1 signal to total STAT1 and a loading control (e.g., GAPDH or β-actin).
RT-qPCR for Target Gene Expression
1. RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described above.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).[10]
2. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for target genes (e.g., AXIN2, MYC for WNT pathway; CXCL1, CXCL8 for NF-κB pathway) and a housekeeping gene (e.g., GAPDH, RPL13A).[1][10]
-
Perform qPCR using a real-time PCR system. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11][12]
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
NF-κB Luciferase Reporter Assay
1. Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.
2. Cell Treatment:
-
After 24 hours, treat the cells with an NF-κB inducer (e.g., TNFα) in the presence or absence of various concentrations of this compound for 6-24 hours.[13][14][15]
3. Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[8][16]
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Determine the effect of this compound on NF-κB-dependent transcription.
Conclusion
While the measurement of STAT1 S727 phosphorylation is a rapid method to assess the activity of CDK8/19 inhibitors like this compound, its lack of specificity is a significant drawback. For a more accurate and reliable validation of on-target engagement, this guide strongly recommends the use of transcriptional biomarkers. Measuring changes in the expression of well-established WNT, NF-κB, or interferon-regulated target genes provides a more direct and functionally relevant readout of this compound's mechanism of action. The detailed protocols provided herein offer a robust framework for researchers to validate and compare these biomarkers in their specific experimental settings.
References
- 1. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redox Regulation of STAT1 and STAT3 Signaling | MDPI [mdpi.com]
- 12. medrxiv.org [medrxiv.org]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. resources.amsbio.com [resources.amsbio.com]
Assessing the Synergistic Effects of CCT-251921 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies has opened new avenues for enhancing the efficacy of conventional chemotherapy. CCT-251921, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), has shown promise in preclinical studies. This guide provides a comparative analysis of the synergistic effects of combining this compound and its analogs with standard chemotherapeutic agents, supported by experimental data and detailed protocols.
Mechanism of Action: this compound
This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDK8 and CDK19, which are key components of the Mediator complex. This complex plays a crucial role in the regulation of gene transcription. Inhibition of CDK8/19 by this compound has been shown to modulate critical oncogenic signaling pathways, including the Wnt/β-catenin and STAT1 signaling pathways. By interfering with these pathways, this compound can inhibit cancer cell proliferation and survival.
Synergistic Potential with Chemotherapy
The rationale for combining this compound with chemotherapy lies in the potential for synergistic interactions. Chemotherapeutic agents induce cellular stress and DNA damage, which can trigger transcriptional responses that promote cell survival and drug resistance. As a transcriptional regulator, this compound can potentially block these adaptive responses, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.
While specific quantitative data on the combination of this compound with various chemotherapies is still emerging, studies on closely related CDK8/19 inhibitors, such as SNX631, provide strong evidence for the synergistic potential of this drug class.
Quantitative Data: Synergistic Effects of a CDK8/19 Inhibitor with Chemotherapy
The following tables summarize the synergistic effects observed when combining the CDK8/19 inhibitor SNX631 with standard-of-care chemotherapeutic agents in ovarian cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) for the chemotherapeutic agent alone and in combination with a fixed concentration of SNX631 (500 nM). A lower IC50 value in the combination treatment indicates synergistic or additive effects.
Table 1: Synergistic Effect of CDK8/19 Inhibition with Cisplatin
| Cell Line | Cisplatin IC50 (µM) | Cisplatin + SNX631 (500 nM) IC50 (µM) | Fold-change in IC50 |
| OVCAR4 | 2.5 | 1.2 | 2.1 |
| OVCAR8 | 3.1 | 1.5 | 2.1 |
| SKOV3 | 4.2 | 2.0 | 2.1 |
Table 2: Synergistic Effect of CDK8/19 Inhibition with Carboplatin
| Cell Line | Carboplatin IC50 (µM) | Carboplatin + SNX631 (500 nM) IC50 (µM) | Fold-change in IC50 |
| OVCAR4 | 25 | 10 | 2.5 |
| OVCAR8 | 30 | 12 | 2.5 |
| SKOV3 | 45 | 18 | 2.5 |
Table 3: Synergistic Effect of CDK8/19 Inhibition with Paclitaxel (Taxol)
| Cell Line | Paclitaxel IC50 (nM) | Paclitaxel + SNX631 (500 nM) IC50 (nM) | Fold-change in IC50 |
| OVCAR4 | 10 | 4 | 2.5 |
| OVCAR8 | 12 | 5 | 2.4 |
| SKOV3 | 15 | 6 | 2.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with this compound, a chemotherapeutic agent, or a combination of both at various concentrations. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Combination Index (CI) Method for Synergy Assessment
The combination index (CI) method, based on the median-effect principle of Chou and Talalay, is a quantitative measure of drug interaction.
-
Dose-Response Curves: Determine the dose-response curves for each drug individually and in combination using the cell viability assay described above.
-
Median-Effect Analysis: Use software such as CompuSyn to perform median-effect analysis on the dose-response data.
-
CI Calculation: The software will calculate the CI value for different fraction affected (Fa) levels (i.e., the fraction of cells killed).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Workflow for assessing the synergistic effects of drug combinations.
Caption: Synergistic mechanism of this compound and chemotherapy.
Conclusion
The preclinical data for CDK8/19 inhibitors, exemplified by the synergistic activity of SNX631 with standard chemotherapeutic agents, strongly supports the rationale for combining this compound with chemotherapy. This combination has the potential to enhance therapeutic efficacy, overcome drug resistance, and ultimately improve patient outcomes. Further in-depth studies are warranted to explore the full potential of this compound in combination regimens across a broader range of cancer types and to elucidate the precise molecular mechanisms underlying the observed synergy. This guide provides a foundational framework for researchers to design and interpret such studies.
comparative analysis of CCT-251921 and cortistatin A
An Objective Comparison of CCT-251921 and Cortistatin A for Researchers
Introduction
In the landscape of targeted therapeutics, the inhibition of cyclin-dependent kinases (CDKs) has emerged as a promising strategy, particularly for oncology. Within this family, CDK8 and its paralog CDK19, components of the Mediator complex, have garnered significant attention as regulators of transcription. This guide provides a comparative analysis of two potent dual inhibitors of CDK8/19: this compound, a synthetic, orally bioavailable small molecule, and Cortistatin A, a steroidal alkaloid of marine origin. Both compounds offer unique profiles for researchers exploring the roles of Mediator kinases in health and disease.
Mechanism of Action: Targeting the Mediator Complex
Both this compound and Cortistatin A exert their primary effects by inhibiting the kinase activity of CDK8 and CDK19.[1][2][3] These kinases are subunits of the Cdk-Mediator complex, which modulates the function of RNA Polymerase II, thereby regulating gene transcription. By inhibiting CDK8/19, these compounds can influence key oncogenic signaling pathways, including the WNT/β-catenin pathway, and the phosphorylation of transcription factors like STAT1.[1][4][5][6]
Caption: Inhibition of CDK8/19 by this compound and Cortistatin A blocks transcription factor regulation.
Data Presentation: Quantitative Comparison
The following tables summarize the biochemical potency, cellular activity, and kinase selectivity of this compound and Cortistatin A based on available experimental data.
Table 1: Biochemical Potency Against CDK8/19
| Compound | Target | Assay Type | Potency | Citations |
|---|---|---|---|---|
| This compound | CDK8 | IC50 | 2.3 nM | [1][4] |
| CDK19 | IC50 | 6.0 nM (for parent compound 6) | [3] | |
| Cortistatin A | CDK8 | Kd | 195 pM | [7] |
| CDK8 | Binding Affinity | 17 nM | [8] |
| | CDK19 | Binding Affinity | 10 nM |[8] |
Table 2: Cellular Activity and Key Effects
| Compound | Cell Line / Model | Effect | Potency (IC50) | Citations |
|---|---|---|---|---|
| This compound | LS174T (Colorectal) | WNT Pathway Inhibition | 23 nM (for parent compound 6) | [3] |
| SW620 (Colorectal) | pSTAT1SER727 Inhibition | 8 nM (for analog 25) | [5] | |
| SW620 Xenograft | Tumor Weight Reduction | 54.2% reduction (30 mg/kg q.d.) | [3][4] | |
| HFFs (Fibroblasts) | Anti-HCMV Activity | EC50: ~1-19 nM | [9] | |
| Cortistatin A | HUVECs | Anti-proliferative | 1.8 nM | [10] |
| AML cell lines | Growth Inhibition | Potent activity | [2][11] |
| | HIV-infected CD4+ T cells | Tat-dependent Transcription Inhibition (dCA analog) | Subnanomolar |[12] |
Table 3: Kinase Selectivity Profile
| Compound | Kinase Panel Size | Key Findings | Citations |
|---|---|---|---|
| This compound | 279 kinases | Highly selective for CDK8/19 with minimal off-target activity. | [1][4] |
| Cortistatin A | ~400 kinases | Exceptionally selective; only inhibited CDK8 and CDK19 in broad panels. | [2][7][11] |
| | | Some studies report binding to ROCK kinases and CDK11. |[13] |
Distinct Biological Activities and Therapeutic Potential
While both compounds potently inhibit CDK8/19, their origins and broader biological profiles suggest distinct therapeutic avenues.
-
This compound : As a product of medicinal chemistry optimization, this compound is a highly selective, orally bioavailable inhibitor designed primarily for oncology.[3][14] Its potent inhibition of the WNT pathway makes it a valuable tool for studying and potentially treating colorectal cancers with APC or β-catenin mutations.[1][3][6]
-
Cortistatin A : This natural product exhibits a wider range of biological activities. Beyond its potent anti-leukemic effects in AML models[2][11], it displays remarkable anti-proliferative activity against endothelial cells, suggesting anti-angiogenic potential.[10][15][16] Furthermore, Cortistatin A and its related peptides have demonstrated anti-inflammatory effects by down-regulating inflammatory mediators.[17][18] An analog, didehydro-cortistatin A (dCA), potently suppresses HIV replication through a CDK8/19-independent mechanism involving the viral Tat protein.[12][19]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize CDK8/19 inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the IC50 of an inhibitor against a purified kinase.
-
Reagents & Materials : Purified recombinant CDK8/CycC, peptide substrate, [γ-³²P]ATP, kinase reaction buffer, inhibitor stock solution (in DMSO), 96-well plates, scintillation counter.
-
Procedure :
-
Prepare serial dilutions of the inhibitor (this compound or Cortistatin A) in kinase reaction buffer with a fixed final DMSO concentration (e.g., 1%).
-
In a 96-well plate, add the purified CDK8/CycC enzyme and the specific peptide substrate to each well.
-
Add the diluted inhibitor to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to all wells.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value by nonlinear regression.
-
Caption: Workflow for a radioactive in vitro kinase inhibition assay.
Protocol 2: Cell Viability (MTS/MTT) Assay
This protocol measures the effect of a compound on cell metabolic activity, a proxy for viability and proliferation.
-
Reagents & Materials : Cancer cell line of interest (e.g., SW620), culture medium, test compound, 96-well clear-bottom plates, MTS or MTT reagent, solubilization solution (for MTT), multi-well spectrophotometer.
-
Procedure :
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Add the MTS reagent (or MTT reagent) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C. If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~490 nm for MTS).
-
Calculate the percentage of viability relative to the vehicle control and determine the GI50/IC50 value.[20][21]
-
Caption: Workflow for a colorimetric cell viability assay (e.g., MTS).
Conclusion
Both this compound and Cortistatin A are potent and highly selective dual inhibitors of CDK8 and CDK19, making them indispensable tools for chemical biology and drug discovery.
-
This compound is an exemplary chemical probe for investigating CDK8/19 function in cancer. Its optimized drug-like properties, including oral bioavailability, make it suitable for in vivo studies, particularly in the context of WNT-driven malignancies.[3]
-
Cortistatin A offers a broader biological spectrum. Its profound and selective anti-proliferative effects on endothelial and AML cells, coupled with its anti-inflammatory and (via an analog) anti-HIV activities, highlight a complex and fascinating polypharmacology that warrants further investigation.[2][12][17]
The choice between these two compounds will ultimately depend on the specific research question. This compound is ideal for targeted in vivo cancer pharmacology, while Cortistatin A provides a unique natural product scaffold for exploring diverse biological processes, from angiogenesis to immunology.
References
- 1. This compound | CDK | TargetMol [targetmol.com]
- 2. Cortistatins - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]
- 7. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclin-Dependent Kinase 8 Represents a Positive Regulator of Cytomegalovirus Replication and a Novel Host Target for Antiviral Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Probe Cortistatin-A | Chemical Probes Portal [chemicalprobes.org]
- 12. An analog of the natural steroidal alkaloid Cortistatin A potently suppresses Tat dependent HIV transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cortistatin A is a high-affinity ligand of protein kinases ROCK, CDK8, and CDK11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. acs.org [acs.org]
- 17. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transcriptional and methylation outcomes of didehydro-cortistatin A use in HIV-1–infected CD4+ T cells | Life Science Alliance [life-science-alliance.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
Safety Operating Guide
Navigating the Safe Disposal of CCT-251921: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like CCT-251921, a selective inhibitor of Cyclin-Dependent Kinases 8 and 19 (CDK8/19), is paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling potent kinase inhibitors and available data on the compound's biological activity.
Immediate Safety and Handling Precautions
Given that this compound is a potent, biologically active compound, it should be handled with care in a controlled laboratory setting.[1] Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling of the solid compound or concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Emergency Procedures:
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[2] |
This compound Disposal Protocol: A Step-by-Step Approach
The disposal of this compound and its associated waste must comply with all federal, state, and local regulations for hazardous chemical waste.[1] The following procedure is a general guideline and should be adapted to institutional protocols.
Step 1: Inactivation of this compound
Before disposal, any residual this compound in solutions or on labware should be inactivated. A common method for inactivating potent small molecules is through chemical degradation.
-
For liquid waste (e.g., cell culture media, stock solutions): Treat with a 10% bleach solution (final concentration) for at least 30 minutes.
-
For solid waste (e.g., contaminated tips, tubes, plates): Immerse in a 10% bleach solution for at least 30 minutes.
Step 2: Segregation and Collection of Waste
-
Liquid Waste: Following inactivation, the neutralized solution should be collected in a designated, properly labeled hazardous waste container. The container should be clearly marked as "Hazardous Waste: this compound (inactivated)."
-
Solid Waste: After decontamination, solid waste should be placed in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This includes gloves, pipette tips, and any other disposable materials that came into contact with the compound.[1]
-
Sharps Waste: Needles, syringes, and other sharps must be disposed of in a designated sharps container.
Step 3: Labeling and Storage
All waste containers must be clearly labeled with the contents ("Hazardous Waste: this compound"), the date of accumulation, and any other information required by your institution's environmental health and safety (EHS) department. Store the waste in a designated, secure area away from incompatible materials.
Step 4: Final Disposal
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Do not dispose of this compound waste down the drain or in the regular trash.[1]
Experimental Protocol: In Vivo Murine Xenograft Model
This compound has been evaluated in a human colorectal carcinoma xenograft model. The following is a summary of a typical experimental workflow.
This compound Signaling Pathway: Inhibition of CDK8/19 in the WNT Pathway
This compound is a potent inhibitor of CDK8 and CDK19, which are components of the Mediator complex. The Mediator complex plays a crucial role in regulating gene transcription. In the context of Wnt signaling, which is often dysregulated in cancers, CDK8 can act as an oncogene. By inhibiting CDK8/19, this compound can modulate Wnt pathway activity.[3][4]
By providing this comprehensive guidance, we aim to empower researchers to handle and dispose of this compound and similar potent compounds responsibly, fostering a culture of safety and excellence in the laboratory.
References
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]
Essential Safety and Operational Protocols for Handling CCT-251921
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for the handling of CCT-251921, a potent and selective small-molecule inhibitor of CDK8.[1][2] Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain the integrity of experimental procedures. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, biologically active small molecule necessitates that it be handled as a potentially hazardous compound. Similar potent kinase inhibitors are often classified as harmful if swallowed or in contact with skin, and may cause serious eye irritation.[3][4] Therefore, all personnel must adopt stringent safety measures to minimize exposure.
Key Precautions:
-
Assume Potency: Treat this compound with a high degree of caution due to its potent biological activity at nanomolar concentrations.[1]
-
Designated Areas: All work involving this compound, from weighing to solution preparation and administration, must be conducted in a designated and clearly marked laboratory area.
-
Controlled Access: Access to areas where this compound is actively being handled should be restricted to authorized personnel who are fully trained in the required safety protocols.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory for all activities involving this compound. The required level of protection varies depending on the specific procedure being performed.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. |
| - Gloves: Double-gloving with chemotherapy-tested nitrile gloves. | |
| - Eye Protection: Chemical splash goggles. | |
| - Body Protection: Disposable, low-permeability gown with long sleeves and tight-fitting cuffs. | |
| - Engineering Control: All manipulations must be performed within a certified chemical fume hood or a powder containment hood. | |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. |
| - Eye Protection: Chemical splash goggles or a face shield if there is a risk of splashing. | |
| - Body Protection: Standard laboratory coat. | |
| - Engineering Control: All work should be conducted in a chemical fume hood. | |
| Cell Culture and In Vitro/In Vivo Assays | - Gloves: Nitrile gloves. |
| - Eye Protection: Safety glasses with side shields. | |
| - Body Protection: Standard laboratory coat. | |
| - Engineering Control: A Class II biological safety cabinet is required for all cell culture work to maintain sterility and protect the user. | |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. |
| - Eye Protection: Chemical splash goggles. | |
| - Body Protection: Standard laboratory coat. |
Operational Plan: Step-by-Step Guidance
Receipt and Storage
-
Upon Receipt: Visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and consult with your institution's Environmental Health and Safety (EHS) office.
-
Storage of Solid Compound: Store the solid this compound powder in a tightly sealed container in a freezer at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.[5] The storage area should be dry and dark.[5]
-
Storage of Stock Solutions: Prepare concentrated stock solutions, typically in DMSO.[6] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store these aliquots at -80°C for up to two years or -20°C for up to one year.[1]
Experimental Protocols
a) Weighing and Preparation of Stock Solution:
-
Preparation: Before handling the solid compound, ensure all necessary PPE is correctly donned and the chemical fume hood is functioning properly.
-
Weighing: Carefully weigh the desired amount of this compound powder on a tared weigh boat inside the chemical fume hood.
-
Dissolution: Add the appropriate solvent (e.g., DMSO) to the vessel containing the powder.[6] Sonication may be recommended to aid dissolution.[6]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into cryovials.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Immediately store the aliquots at the appropriate temperature (-20°C or -80°C).[1]
b) Dilution for In Vitro and In Vivo Studies:
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate medium (e.g., cell culture medium, PBS, or saline).[6] For cell-based assays, ensure the final DMSO concentration does not exceed a level that affects cell viability (typically ≤0.1%).[6]
-
In Vivo Formulation: For animal studies, specific formulations such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline may be used. Sonication is recommended for these formulations.[6]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes unused solid compound, contaminated weigh boats, pipette tips, and disposable labware. Collect in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound, including unused stock and working solutions, in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Contaminated PPE: Dispose of all used PPE, including gloves, gowns, and respirators, in a designated hazardous waste container.
-
Sharps: Dispose of any contaminated needles or other sharps in a puncture-resistant sharps container specifically designated for hazardous chemical waste.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound. Use a suitable cleaning agent as determined by your institution's EHS guidelines.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
Experimental Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
